molecular formula C12H7F3O3 B1348639 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid CAS No. 54022-99-0

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid

Katalognummer: B1348639
CAS-Nummer: 54022-99-0
Molekulargewicht: 256.18 g/mol
InChI-Schlüssel: ADRFTNFHVKVATK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C12H7F3O3 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-[3-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRFTNFHVKVATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350856
Record name 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54022-99-0
Record name 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth overview of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic incorporation of a furan-2-carboxylic acid scaffold linked to a trifluoromethylphenyl moiety imparts a unique combination of physicochemical properties, making it a valuable intermediate for the synthesis of novel bioactive compounds and functional materials. This document details the compound's properties, outlines a robust synthetic pathway via Suzuki-Miyaura cross-coupling, provides guidance on analytical characterization, discusses its applications in drug discovery, and summarizes essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction

The furan-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and ability to participate in hydrogen bonding make it an excellent starting point for the design of enzyme inhibitors and receptor ligands. When combined with the trifluoromethyl (-CF3) group—a substituent renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity—the resulting molecules become highly attractive candidates for drug discovery programs.[2]

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is a bifunctional molecule that capitalizes on these attributes. It merges the established bio-isosteric properties of the furan ring with the potent electronic and steric effects of the trifluoromethyl group. This guide serves as a comprehensive resource, consolidating critical technical information to facilitate its effective use in advanced scientific applications.

Physicochemical and Structural Properties

The key physicochemical properties of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid are summarized below. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid (lower pKa) compared to its non-fluorinated analogue and significantly enhance its lipophilicity (logP).[3][4]

PropertyValueSource(s)
Molecular Weight 256.18 g/mol [5][6]
Molecular Formula C₁₂H₇F₃O₃[5][6]
CAS Number 54022-99-0[6]
IUPAC Name 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid[6]
Synonyms 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid[6]
Melting Point 199-205 °C[6]
Appearance White to off-white crystalline powder[6]
Purity (Typical) ≥95%[6]

Synthesis and Purification

The most efficient and versatile method for synthesizing 5-aryl-furan-2-carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and a boronic acid or ester. For the target molecule, this involves coupling a 5-halofuran-2-carboxylic acid derivative with 3-(trifluoromethyl)phenylboronic acid. To prevent side reactions with the carboxylic acid group, it is often protected as an ester (e.g., methyl ester) prior to coupling, followed by a final deprotection step.

Proposed Synthetic Workflow

The synthesis can be logically structured into three main stages: esterification of the starting material, the core Suzuki-Miyaura coupling, and subsequent saponification to yield the final carboxylic acid.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Suzuki-Miyaura Coupling cluster_2 Stage 3: Saponification A 5-Bromofuran-2-carboxylic acid B Methyl 5-bromofuran-2-carboxylate A->B  MeOH, H₂SO₄ (cat.)   D Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate B->D C 3-(Trifluoromethyl)phenylboronic acid C->D  Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O   E 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid D->E  1. LiOH, THF/H₂O  2. HCl (aq)  

Figure 1: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol

Stage 1: Esterification of 5-Bromofuran-2-carboxylic acid

  • Suspend 5-bromofuran-2-carboxylic acid (1.0 equiv) in methanol (MeOH, 5-10 mL per gram of starting material).

  • Add concentrated sulfuric acid (H₂SO₄, ~0.05 equiv) dropwise while stirring.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromofuran-2-carboxylate, which can be used in the next step, often without further purification.

Stage 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add methyl 5-bromofuran-2-carboxylate (1.0 equiv), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[8]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 ratio).[8]

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv).[8]

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate.

Stage 3: Saponification (Ester Hydrolysis)

  • Dissolve the purified methyl ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 1N HCl).

  • The product, 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum should show characteristic signals for the furan protons as doublets (typically between 6.5-7.5 ppm) and the aromatic protons of the trifluoromethylphenyl ring (typically between 7.5-8.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm), which is exchangeable with D₂O.[9]

    • ¹³C NMR : Will show distinct signals for the carboxylic acid carbonyl, the furan ring carbons, the trifluoromethylphenyl ring carbons, and the carbon of the CF₃ group (as a quartet due to C-F coupling).

    • ¹⁹F NMR : A single, sharp signal is expected for the -CF₃ group, typically observed between -60 to -65 ppm relative to a CFCl₃ standard.[10]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The calculated exact mass for C₁₂H₇F₃O₃ can be compared against the experimental value to verify the molecular formula.[9]

  • Chromatography : High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water with a trifluoroacetic acid or formic acid modifier is a standard starting point.

Applications in Drug Discovery and Development

The structural features of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid make it a highly valuable building block for drug discovery.

  • Scaffold for Bioactive Molecules : The furan-2-carboxylic acid moiety can be used to target a variety of biological systems. For example, related 5-phenyl-furan-2-carboxylic acids have shown promise as potential antitubercular agents by targeting iron acquisition in mycobacteria.[9] The core can be further functionalized, for instance, by converting the carboxylic acid to an amide, to explore a wider chemical space.

  • Fragment-Based Drug Design (FBDD) : This molecule serves as an excellent fragment for FBDD campaigns. The distinct phenyl and furan rings provide vectors for synthetic elaboration, allowing for systematic exploration of the binding pockets of target proteins.

  • Lead Optimization : The trifluoromethyl group is a key tool for lead optimization. Replacing a methyl group or hydrogen atom with a -CF₃ group can block metabolic oxidation at that position, thereby increasing the half-life and bioavailability of a drug candidate.[2][4] It also modulates the electronic properties, which can fine-tune binding interactions.

G A Target Identification B Fragment Screening (Including our title compound) A->B FBDD C Hit-to-Lead Optimization (Elaboration of furan/phenyl rings) B->C Structure-Guided Design D Lead Candidate (Improved Potency & PK) C->D ADME Profiling E Preclinical Development D->E

Figure 2: Role in a Fragment-Based Drug Discovery (FBDD) pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Identification : This compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. When handling the powder, use a dust mask or work in a ventilated fume hood.

  • Handling : Avoid inhalation of dust and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is a strategically designed chemical building block with substantial utility for researchers in drug discovery and materials science. Its synthesis is achievable through well-established and high-yielding synthetic methods like the Suzuki-Miyaura coupling. The unique combination of a furan-carboxylic acid core and a trifluoromethyl-substituted phenyl ring provides a powerful platform for developing novel molecules with enhanced physicochemical and biological properties. This guide provides the foundational technical knowledge required to confidently incorporate this valuable compound into advanced research and development projects.

References

  • Matrix Fine Chemicals. 5-PHENYL-2-(TRIFLUOROMETHYL)FURAN-3-CARBOXYLIC ACID. Available from: https://www.matrix-fine-chemicals.com/product/mm23584852.html
  • Fallacara, F., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1283. Available from: https://www.mdpi.com/1422-8599/2021/4/M1283
  • Sigma-Aldrich. 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/447803
  • Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(3009), 1-10. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11205731/
  • Sahu, S., et al. (2025). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. ResearchGate. Available from: https://www.researchgate.
  • Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: https://www.researchgate.
  • ChemicalBook. 3-Furoic acid(488-93-7) 1H NMR spectrum. Available from: https://www.chemicalbook.com/spectrumen_488-93-7_1hnmr.htm
  • Al-Mokadem, M., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 14(15), 3048. Available from: https://www.mdpi.com/2073-4360/14/15/3048
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Available from: https://www.tcichemicals.
  • Wikipedia. 2-Furoic acid. Available from: https://en.wikipedia.org/wiki/2-Furoic_acid
  • AiFChem. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization. Available from: https://www.aifchem.
  • Plesničar, B., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. Available from: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2013/iv/
  • Plesničar, B., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate. Available from: https://www.researchgate.net/publication/262577662_One-step_synthesis_of_furan-25-dicarboxylic_acid_from_furan-2-carboxylic_acid_using_carbon_dioxide
  • Deraedt, C., et al. (2014). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Tetrahedron, 70(36), 6248-6255. Available from: https://www.scispace.com/paper/site-selective-suzuki-miyaura-cross-coupling-reactions-of-2-3-4-5-tetrabromofuran-deraedt-2014
  • Javed, I., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(19), 6759. Available from: https://www.mdpi.com/1420-3049/28/19/6759
  • Luthe, G., et al. (2009). Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8). Magnetic Resonance in Chemistry, 48(3), 230-238. Available from: https://pubmed.ncbi.nlm.nih.gov/19921764/
  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: http://www.orgsyn.org/demo.aspx?prep=v93p0306
  • BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Available from: https://www.benchchem.com/blog/the-trifluoromethyl-group-a-cornerstone-in-modern-medicinal-chemistry
  • Luthe, G., et al. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). ResearchGate. Available from: https://www.researchgate.
  • Chem-Impex. 5-Formyl-2-furancarboxylic acid. Available from: https://www.chemimpex.com/products/5-formyl-2-furancarboxylic-acid

Sources

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties and how they dictate its behavior in various organic solvents. We present a theoretical framework for predicting solubility, followed by a detailed, field-tested experimental protocol for empirical determination. The causality behind experimental choices is explained, ensuring that the described methods are not just a series of steps but a self-validating system for generating reliable and reproducible data. All discussions and protocols are grounded in authoritative scientific principles, with comprehensive citations to support key claims.

Introduction: The Significance of Solubility

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a furan-carboxylic acid moiety linked to a trifluoromethyl-substituted phenyl ring, presents a unique combination of polar and nonpolar characteristics. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group and can significantly influence properties like metabolic stability and lipophilicity, making it a common feature in modern pharmaceuticals. The carboxylic acid group provides a site for hydrogen bonding and potential salt formation.

The solubility of this compound is a critical parameter that governs its utility in a multitude of applications, including:

  • Drug Development: Solubility directly impacts bioavailability, formulation strategies, and the choice of solvents for synthesis and purification.

  • Crystallization: Selecting an appropriate solvent system is paramount for controlling crystal growth, polymorphism, and purity.

  • Analytical Chemistry: Understanding solubility is essential for developing robust analytical methods, such as HPLC and NMR, by ensuring the analyte remains in solution.

This guide will first deconstruct the molecule's key physicochemical properties to build a predictive solubility model. It will then provide a rigorous experimental protocol for quantifying its solubility in a diverse panel of organic solvents.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's solubility is not an arbitrary property but a direct consequence of its structure and its interaction with the solvent. The principle of "like dissolves like" is the guiding concept: a solute will dissolve best in a solvent that shares similar polarity and intermolecular force characteristics.

Key Physicochemical Properties

A summary of the critical properties for 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is presented below. These values, primarily sourced from computational predictions, provide the basis for our theoretical analysis.

PropertyValueSignificance for Solubility
Molecular Formula C12H7F3O3Indicates the elemental composition.
Molecular Weight 256.18 g/mol Influences the mass-to-volume relationship in solution.
Predicted logP 3.5Suggests a significant degree of lipophilicity (poor water solubility) and a preference for nonpolar to moderately polar organic solvents.
Predicted pKa 3.48As a carboxylic acid, it is a weak acid. In its neutral (protonated) form, it will be more soluble in organic solvents. Basicity of the solvent can lead to deprotonation and salt formation, potentially increasing solubility.
Structural Analysis and Predicted Solubility Behavior

The molecule's structure can be divided into three key functional regions that dictate its interactions with solvents:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It will strongly interact with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, acetone).

  • Furan Ring: An aromatic heterocycle with some polar character due to the oxygen atom. It can participate in π-π stacking and dipole-dipole interactions.

  • (Trifluoromethyl)phenyl Group: This is the largest and most nonpolar part of the molecule. The trifluoromethyl group is highly lipophilic and electron-withdrawing, reducing the electron density of the phenyl ring. This region will favor interactions with nonpolar and weakly polar solvents through van der Waals forces.

Based on this analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar carboxylic acid head and the large nonpolar tail. Alcohols like ethanol and methanol should also be effective due to their ability to form strong hydrogen bonds.

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane. These solvents can interact with parts of the molecule but may not be ableto solvate both the polar and nonpolar ends with equal efficacy.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes and toluene. These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions, making it energetically unfavorable to break the strong solute-solute interactions (crystal lattice energy) of the solid carboxylic acid.

The interplay of these molecular features is visualized in the diagram below.

cluster_solute 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid cluster_solvents Solvent Classes Solute Carboxylic Acid Polar, H-Bonding Furan Ring Aromatic, Moderately Polar (CF3)Phenyl Group Lipophilic, Nonpolar PolarProtic Polar Protic (e.g., Methanol) Strong H-Bonding Solute:head->PolarProtic Strong Interaction (H-Bonding) Solute:tail->PolarProtic Weak Interaction (Mismatch) PolarAprotic Polar Aprotic (e.g., DMSO) Dipole-Dipole, H-Bond Accepting Solute:head->PolarAprotic Strong Interaction (H-Bond Accepting) Nonpolar Nonpolar (e.g., Hexane) Van der Waals Forces Solute:tail->Nonpolar Favorable Interaction Solute:head->Nonpolar Very Weak Interaction (Mismatch)

Caption: Predicted interactions between solute functional groups and solvent classes.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical data is the gold standard. The following protocol describes the equilibrium shake-flask method, a robust and widely accepted technique for determining the solubility of a solid compound in a solvent.

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, reliability, and its ability to ensure that the solution reaches true thermodynamic equilibrium. This is critical for obtaining an accurate and reproducible solubility value, avoiding the misleading results that can arise from metastable solutions or incomplete dissolution.

Proposed Solvent Panel

To generate a comprehensive solubility profile, a diverse panel of solvents should be used, covering a range of polarities and functional groups.

SolventClassPolarity IndexRationale
Methanol Polar Protic5.1Strong H-bond donor/acceptor.
Ethanol Polar Protic4.3Common lab solvent, slightly less polar than methanol.
Acetone Polar Aprotic5.1H-bond acceptor, good general solvent.
Ethyl Acetate Polar Aprotic4.4Ester, common in chromatography and synthesis.
Dichloromethane Halogenated3.1Can dissolve a wide range of compounds.
Acetonitrile Polar Aprotic5.8High polarity, used in HPLC.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Highly polar, excellent H-bond acceptor.
Toluene Nonpolar Aromatic2.4Can engage in π-π stacking.
n-Hexane Nonpolar Aliphatic0.1Represents a true nonpolar environment.
Step-by-Step Experimental Workflow

This protocol is designed to be a self-validating system. The inclusion of a time-to-equilibrium study (Step 3) and confirmation of solid-state form (Step 6) ensures the integrity of the final data.

Materials and Equipment:

  • 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid (solid, verified purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Workflow Diagram:

A 1. Prepare Slurry Add excess solid to a known volume of solvent in a vial. B 2. Equilibrate Shake at a constant temperature (e.g., 25 °C) for 24-48 hours. A->B C 3. Sample at Intervals (Optional) Sample at 12, 24, 36, 48h to confirm equilibrium is reached. B->C G 7. Analyze Residual Solid (Optional) Analyze the remaining solid (e.g., by DSC or XRPD) to check for solvates. B->G Post-Equilibration Check D 4. Separate Phases Centrifuge to pellet undissolved solid. C->D E 5. Filter Supernatant Carefully take an aliquot of the clear supernatant and filter it. D->E F 6. Dilute and Analyze Dilute the filtrate with a known factor and quantify concentration via HPLC/UV-Vis. E->F

Caption: Experimental workflow for the equilibrium shake-flask solubility method.

Procedure:

  • Preparation: To a vial, add an excess amount of the solid compound (e.g., 20-30 mg) to a precisely known volume of solvent (e.g., 2 mL). The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a predetermined time, typically 24 to 48 hours.

  • Confirming Equilibrium: For a rigorous study, multiple vials can be prepared for each solvent and sampled at different time points (e.g., 12, 24, 36, and 48 hours). Equilibrium is confirmed when the measured concentration no longer increases with time.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration.

    • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

  • Solid-State Analysis (Trustworthiness Check): After removing the supernatant, the remaining solid should be dried and can be analyzed by methods like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD). This step verifies that the compound has not changed its crystalline form or formed a solvate during the experiment, which would yield a different solubility value.

Data Interpretation and Reporting

The results should be compiled into a clear, concise table, allowing for easy comparison between solvents.

Example Data Table:

SolventSolubility (mg/mL) at 25 °CSolubility (mol/L) at 25 °CObservations
MethanolExperimental ValueCalculated ValueClear, colorless solution
AcetoneExperimental ValueCalculated ValueClear, colorless solution
TolueneExperimental ValueCalculated ValueSignificant undissolved solid
n-HexaneExperimental ValueCalculated ValueEssentially insoluble
............

The empirically determined solubility data should be correlated back to the theoretical predictions. For instance, high solubility in DMSO and methanol would validate the prediction that hydrogen bonding and polar interactions are key drivers for this compound. Conversely, low solubility in hexane would confirm the unfavorable energetics of dissolving a polar carboxylic acid in a nonpolar medium. Any deviations from the expected trend can provide deeper insights into specific solute-solvent interactions.

Conclusion

Understanding the solubility of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is not a matter of finding a single number but of characterizing its behavior across a spectrum of chemical environments. This guide has established a dual approach: first, using fundamental physicochemical principles to predict solubility trends, and second, providing a robust, self-validating experimental protocol to generate precise, reliable data. By integrating theoretical understanding with rigorous empirical methodology, researchers can confidently select appropriate solvents for synthesis, purification, formulation, and analysis, thereby accelerating research and development timelines.

References

  • Title: The Trifluoromethyl Group: An Omnipresent Fluorine-Containing Functional Group in Science Source: ChemBioChem URL: [Link]

  • Title: The importance of solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: General Principles of Solubility Source: IUPAC URL: [Link]

  • Title: 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Measurement of Solubility Source: In ICH Harmonised Tripartite Guideline Q6B, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

An In-Depth Technical Guide to the In Silico Modeling of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid. As drug discovery pivots towards more predictive and efficient methodologies, computer-aided drug design (CADD) has become indispensable.[1] These computational approaches allow for the rapid, cost-effective evaluation of small molecules, helping to prioritize candidates for synthesis and experimental testing, thereby reducing late-stage clinical trial failures.[2][3] This document is structured not as a rigid template, but as a logical progression of inquiry, mirroring a real-world research workflow from initial hypothesis to a comprehensive predictive profile of the target molecule.

Our subject, 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid, possesses structural motifs—a furan-carboxylic acid core and a trifluoromethylphenyl group—that are prevalent in bioactive compounds. The furan scaffold, in particular, is found in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[4][5] This guide will navigate the essential stages of its computational evaluation: target identification, molecular docking, molecular dynamics, and ADMET profiling, explaining the causal logic behind each methodological choice to ensure a robust and self-validating analytical process.

PropertyValueSource
Molecular Formula C₁₂H₇F₃O₃[6]
Molecular Weight 256.18 g/mol [6]
Melting Point 199-205 °C[6]
SMILES String OC(=O)c1ccc(o1)-c2cccc(c2)C(F)(F)F[6]
InChI Key ADRFTNFHVKVATK-UHFFFAOYSA-N[6]
Table 1: Physicochemical Properties of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid.

Part 1: Target Identification and Validation: The Starting Point

Before any interaction can be modeled, a biologically relevant target must be identified. For a novel compound without a known mechanism of action, in silico target identification is the critical first step. This process moves beyond simple speculation by leveraging vast biological and chemical datasets.[7][8] The primary goal is to generate a high-confidence hypothesis that can be tested computationally and, eventually, experimentally.

Approaches to target identification can be broadly categorized into ligand-based and structure-based methods.[3][9]

  • Ligand-Based Approaches : These methods rely on the principle that structurally similar molecules often have similar biological activities.[9] We can screen large chemical databases (e.g., ChEMBL, PubChem) for compounds structurally similar to our query molecule and analyze their known protein targets.

  • Structure-Based Approaches (Reverse Docking) : This involves docking the query molecule against a library of 3D protein structures representing the "druggable genome." The proteins to which the molecule binds with the highest predicted affinity become our primary target candidates.

  • Computational Inference : Advanced methods use gene expression data, connecting small-molecule profiles with genetic knockdown or overexpression signatures to infer mechanism of action.[8][10]

For 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid, a ligand-based search is a logical starting point. The furan-2-carboxylic acid scaffold is a known pharmacophore. For instance, related 5-phenyl-furan-2-carboxylic acids have been investigated as potential antitubercular agents targeting the salicylate synthase MbtI.[11] This provides an immediate, evidence-based avenue for investigation.

Experimental Protocol: Ligand-Based Target Fishing
  • Obtain Ligand Structure : Acquire the 2D structure of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid in SDF or SMILES format.

  • Select a Similarity Search Tool : Utilize a public web server such as SwissTargetPrediction, SuperPred, or the similarity search function within PubChem.

  • Perform the Search : Input the ligand's structure and execute a 2D or 3D similarity search. The underlying algorithm compares the fingerprint of the query molecule (a bit string representing its structural features) to a pre-calculated database of known bioactive molecules.[9]

  • Analyze and Prioritize Targets : The output will be a ranked list of potential protein targets based on the similarity of the query molecule to known ligands for those targets.

  • Validate Plausibility : Cross-reference the top-ranked targets with literature to confirm their role in disease pathways and assess their "druggability." A druggable target typically has a well-defined binding pocket suitable for small-molecule interaction.[12]

Part 2: Molecular Docking: Predicting Binding Affinity and Pose

Once a putative target is identified, molecular docking predicts the preferred orientation (pose) and binding affinity of the ligand within the protein's active site.[13] This technique is foundational to structure-based drug design, allowing for the rapid screening of compounds and providing insights into the specific molecular interactions that stabilize the protein-ligand complex.[9][14]

The process involves preparing both the ligand and the receptor, defining a search space (the binding pocket), and using a scoring function to evaluate and rank the generated poses.

cluster_workflow Figure 1: Molecular Docking Workflow LigandPrep 1. Ligand Preparation (3D Structure Generation, Energy Minimization) GridBox 3. Grid Box Definition (Define Search Space at Active Site) LigandPrep->GridBox ReceptorPrep 2. Receptor Preparation (PDB Download, Remove Water, Add Hydrogens) ReceptorPrep->GridBox DockingRun 4. Run Docking Simulation (e.g., AutoDock Vina) GridBox->DockingRun Analysis 5. Results Analysis (Binding Affinity, Pose Visualization, Interaction Analysis) DockingRun->Analysis

Figure 1: High-level workflow for a typical molecular docking experiment.
Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol assumes the use of AutoDock Tools for file preparation and AutoDock Vina for the docking calculation, a widely used and validated combination.[15]

  • Ligand Preparation :

    • a. Draw the 2D structure of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid in a chemical editor (e.g., MarvinSketch, ChemDraw) and save it as a .mol or .sdf file.

    • b. Convert the 2D structure to a 3D structure using a tool like Open Babel. This step is crucial as it generates a plausible initial conformation.

    • c. In AutoDock Tools (ADT), import the 3D ligand structure. ADT will automatically compute Gasteiger charges and merge non-polar hydrogens.

    • d. Define the rotatable bonds. The carboxyl and trifluoromethyl groups should be allowed to rotate freely.

    • e. Save the prepared ligand in the required .pdbqt format.

  • Receptor Preparation :

    • a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[16] Choose a high-resolution structure, preferably co-crystallized with a ligand to clearly identify the binding site.

    • b. In ADT, open the PDB file. Remove all water molecules and any co-crystallized ligands or ions not essential for binding.[17] The rationale is to model the direct ligand-protein interaction without the confounding influence of solvent.

    • c. Add polar hydrogens to the protein structure, as these are critical for forming hydrogen bonds.

    • d. Compute Gasteiger charges for the protein atoms.

    • e. Save the prepared receptor in the .pdbqt format.

  • Grid Box Generation :

    • a. In ADT, define the search space for the docking algorithm. This is a 3D grid box that encompasses the entire binding site.

    • b. Center the grid box on the co-crystallized ligand (if present) or on key catalytic residues identified from the literature. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

  • Running AutoDock Vina :

    • a. Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box center and dimensions, and the output file name.

    • b. Execute Vina from the command line: vina --config conf.txt --log log.txt.

  • Analysis of Results :

    • a. Vina will output a .pdbqt file containing the top-ranked binding poses (typically 9) and their corresponding binding affinities in kcal/mol.

    • b. The binding affinity is a negative value, where a more negative number indicates a stronger predicted interaction.[13]

    • c. Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.

Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)Rationale for Target Selection
COX-2 (e.g., 5KIR)-9.2Arg120, Tyr355, Ser530Furan and carboxylic acid motifs are present in some COX inhibitors.
MbtI (e.g., 3VEH)-8.5Arg208, Tyr385, Mg²⁺ ionBased on known activity of similar 5-phenyl-furan-2-carboxylic acids.[11]
p38 MAPK (e.g., 3S3I)-7.8Met109, Gly110, Lys53Phenylfuran scaffolds are explored as kinase inhibitors.
Table 2: Illustrative molecular docking results for 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid against plausible biological targets. These values are examples for demonstration purposes.

Part 3: Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the system over time, offering profound insights into the stability and dynamics of the protein-ligand complex.[16][18]

An MD simulation can validate a docking pose. If a ligand remains stably bound in its docked conformation throughout a simulation (e.g., 50-100 nanoseconds), it lends higher confidence to the docking result. Conversely, if the ligand quickly dissociates, the initial docking pose may have been an artifact.[19]

cluster_workflow_md Figure 2: Molecular Dynamics Simulation Workflow SystemBuild 1. System Building (Generate Ligand Topology, Solvate, Add Ions) Minimization 2. Energy Minimization (Remove Steric Clashes) SystemBuild->Minimization NVT 3. NVT Equilibration (Constant Volume/Temp - Heat System) Minimization->NVT NPT 4. NPT Equilibration (Constant Pressure/Temp - Stabilize Density) NVT->NPT Production 5. Production MD (Generate Trajectory for Analysis) NPT->Production Analysis 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Figure 2: Standard workflow for setting up and running a protein-ligand MD simulation.
Experimental Protocol: MD Simulation using GROMACS

This protocol outlines the general steps for running an MD simulation of the protein-ligand complex using the GROMACS package.[20]

  • System Preparation :

    • a. Complex Formation : Combine the PDB coordinates of the prepared receptor and the top-ranked ligand pose from docking into a single complex file.

    • b. Force Field Selection : Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.[19]

    • c. Ligand Topology : Generate a topology file for the ligand. This file describes the atom types, charges, bonds, and angles for the molecule. Web servers like the CGenFF server can generate these parameters.

    • d. System Definition : Use GROMACS tools to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a chosen water model (e.g., TIP3P).[20]

    • e. Ionization : Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization :

    • Perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes that may have been introduced during system setup.

  • Equilibration :

    • a. NVT Ensemble (Canonical) : Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature. This brings the system to the target temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

    • b. NPT Ensemble (Isothermal-Isobaric) : Perform a longer simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature. This allows the system density to relax and reach equilibrium at the target pressure (e.g., 1 bar).[20]

  • Production MD :

    • Run the main simulation for the desired length of time (e.g., 50-100 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Analysis :

    • a. Root Mean Square Deviation (RMSD) : Plot the RMSD of the protein backbone and ligand over time to assess overall structural stability. A stable, converging RMSD indicates the system has reached equilibrium.

    • b. Root Mean Square Fluctuation (RMSF) : Plot the RMSF of each protein residue to identify flexible regions of the protein.

    • c. Interaction Analysis : Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

Part 4: ADMET Prediction: Profiling Drug-Likeness

A compound with high binding affinity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is essential for early-stage drug discovery.[21] In silico ADMET prediction uses quantitative structure-activity relationship (QSAR) models and machine learning to estimate these properties from the molecule's structure alone, long before costly synthesis is undertaken.[2][22]

Numerous open-access web servers and software are available for this purpose, and it is considered best practice to use multiple tools to gain a consensus prediction.[23][24]

Experimental Protocol: In Silico ADMET Prediction
  • Select Prediction Tools : Choose a set of well-validated, free web servers. Good options include SwissADME, pkCSM, and ADMETlab 2.0.[24]

  • Input Structure : Provide the SMILES string of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid to each server.

  • Run Predictions : Execute the analyses. These tools use pre-built models to predict dozens of parameters.

  • Consolidate and Interpret Data : Collate the key predictions into a summary table. Pay close attention to:

    • Absorption : Lipophilicity (LogP), water solubility, and gastrointestinal (GI) absorption.

    • Distribution : Blood-Brain Barrier (BBB) penetration and plasma protein binding.

    • Metabolism : Likelihood of being a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).

    • Toxicity : Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

ADMET PropertyPredicted Value / ClassificationInterpretation & Significance
Gastrointestinal (GI) Absorption HighLikely to be well-absorbed orally.
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cross into the central nervous system; desirable for peripherally acting drugs.
CYP2D6 Inhibitor YesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
AMES Toxicity NoPredicted to be non-mutagenic.
hERG I Inhibition Low RiskLow predicted risk of causing cardiac arrhythmia.
Table 3: Example of a consolidated ADMET profile for 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid, generated using predictive models. These are illustrative results.

Part 5: Model Validation and Trustworthiness

The outputs of in silico models are predictions, not certainties. Their credibility must be rigorously assessed. The process of verification and validation (V&V) is critical for ensuring that computational results are reliable enough to guide experimental decisions.[25][26]

  • Verification : "Are we solving the equations correctly?" This involves ensuring the software is functioning as expected and the simulation parameters are physically sound.

  • Validation : "Are we solving the correct equations?" This is the process of determining the degree to which a model is an accurate representation of the real-world phenomenon.[27]

For the workflow described here, validation involves:

  • Cross-Validation of Tools : Using multiple different software or web servers for the same task (e.g., docking with both AutoDock and Schrödinger, or using several ADMET predictors) to see if a consensus emerges.[23]

  • Retrospective Validation : If the chosen protein target has known inhibitors that are structurally similar to our query compound, we can dock them and see if the model can reproduce their experimental binding affinities and poses (a process known as redocking).

  • Experimental Correlation : The ultimate validation is comparison with experimental data. In silico predictions for binding affinity should eventually be compared to in vitro IC₅₀ or Kᵢ values, and ADMET predictions should be tested in cell-based assays.

By transparently reporting the methods used, acknowledging the limitations of the models, and correlating predictions with empirical data whenever possible, we build a trustworthy and authoritative case for the molecule's potential.

Conclusion

References

  • Computational Methods Applied to Rational Drug Design. (n.d.). Google Books.
  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • Guest, E. E. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • Song, C. M., Lim, S. J., & Tong, J. C. (2009). Computational Methods in Drug Discovery. Computational Methods in Drug Discovery. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). News-Medical.net. [Link]

  • Rifai, M. A., & Shafer, C. M. (n.d.). Computational Drug Design and Small Molecule Library Design. Computational Drug Design and Small Molecule Library Design. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Palermo. [Link]

  • In silico models for drug development: tackling the validation challenge. (2019, May 14). VPH Institute. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Hart, G. W. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 6(12), 885-895. [Link]

  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube. [Link]

  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023, June 24). YouTube. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). Bioinformatics Review. [Link]

  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. [Link]

  • Al-Haddad, R., & Al-Bawab, A. Q. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(20), 1667-1683. [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. [Link]

  • I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024, October 29). YouTube. [Link]

  • Singh, D. B., & Dwivedi, S. (2019). Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. [Link]

  • Cuffari, B. (2020, January 30). Validating the In-Silico Model for Toxicity Studies. News-Medical.net. [Link]

  • Applications and Limitations of In Silico Models in Drug Discovery. (n.d.). SpringerLink. [Link]

  • Viceconti, M., Juarez, M. A., Curreli, C., Pennisi, M., Russo, G., & Pappalardo, F. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Methods, 185, 121-129. [Link]

  • Brec, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1373. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (n.d.). ResearchGate. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

Sources

The Furan Scaffold: A Privileged Core in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The furan ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry and synthetic organic chemistry.[1] Its unique electronic properties and versatile reactivity have established it as a privileged scaffold in the development of a wide array of therapeutic agents.[1] This guide provides a comprehensive exploration of the discovery and synthesis of novel furan-based compounds. We will navigate through the foundational synthetic strategies that have stood the test of time and journey into the modern catalytic methodologies that offer unprecedented efficiency and selectivity. Beyond the mere recitation of protocols, this guide delves into the causality behind experimental choices, offering insights honed from practical application. Through detailed protocols, quantitative data, and mechanistic visualizations, we aim to equip researchers with the knowledge to not only replicate these syntheses but to innovate upon them.

The Enduring Significance of the Furan Moiety in Medicinal Chemistry

The furan nucleus is a recurring motif in a multitude of clinically approved drugs and pharmacologically active compounds.[2][3] Its prevalence is not coincidental; the furan ring often imparts favorable pharmacokinetic and pharmacodynamic properties.[1] It can act as a bioisostere for other aromatic systems, like the phenyl ring, while offering distinct electronic and steric characteristics that can enhance metabolic stability, improve receptor binding, and increase bioavailability.[2][4]

Furan derivatives have demonstrated a remarkable breadth of biological activities, including:

  • Antimicrobial Activity: Furan-containing compounds, most notably the nitrofurans (e.g., nitrofurantoin), are well-established antibacterial agents, particularly for urinary tract infections.[1][5] Their mechanism often involves the enzymatic reduction of the nitro group within bacterial cells, generating reactive intermediates that inflict damage on bacterial DNA and ribosomes.[1][2]

  • Anticancer Activity: A significant number of furan derivatives have been investigated for their potential as anticancer agents.[1] These compounds can exert cytotoxic effects through diverse mechanisms, such as inhibiting tubulin polymerization, inducing apoptosis, and causing cell cycle arrest.[1][6]

  • Anti-inflammatory Activity: The furan scaffold is present in several anti-inflammatory drugs.[1] These agents often function by inhibiting enzymes like cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade.[2]

  • Antiviral Activity: Certain furan derivatives have shown potential as antiviral agents, with some inhibiting the replication of viruses such as HIV, influenza, and hepatitis C.[2]

  • Cardiovascular and Neuroprotective Effects: Furan-containing drugs are utilized in managing cardiovascular conditions.[7] Furthermore, emerging research highlights the neuroprotective potential of furan compounds, with activities relevant to conditions like Alzheimer's and Parkinson's diseases.[8]

The therapeutic versatility of the furan scaffold underscores the continued importance of developing novel and efficient synthetic routes to access structurally diverse furan-based molecules.[9][10]

Foundational Strategies for Furan Ring Construction

While modern synthetic chemistry has introduced a plethora of new reactions, the classical methods for furan synthesis remain highly relevant due to their reliability and the accessibility of their starting materials.[11] Understanding these foundational reactions is crucial for any chemist working with furan-based compounds.

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is arguably the most fundamental and widely employed method for preparing furans.[11][12] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[11][13]

Causality in Experimental Design: The choice of acid catalyst is critical. While strong mineral acids can be effective, they can also lead to side reactions, especially with sensitive substrates. Milder catalysts or reaction conditions, such as microwave assistance, have been introduced to improve yields and reduce reaction times.[11][13] The rate-determining step is typically the intramolecular nucleophilic attack of the enol form of one carbonyl onto the protonated form of the other.[11]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

  • To a round-bottom flask equipped with a reflux condenser, add acetonylacetone (1,4-hexanedione) (1.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield 2,5-dimethylfuran.

Diagram: Paal-Knorr Furan Synthesis Workflow

G A 1,4-Dicarbonyl Compound B Acid Catalyst Addition (e.g., p-TsOH) A->B Step 1 C Reflux B->C Step 2 D Workup (Extraction & Washing) C->D Step 3 E Purification (Distillation) D->E Step 4 F Substituted Furan E->F Final Product

Caption: General workflow for the Paal-Knorr furan synthesis.

The Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another classic and versatile method that involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[14][15]

Causality in Experimental Design: The choice of base is a key consideration. A mild base like pyridine or triethylamine is often preferred to prevent the hydrolysis of ester functionalities that are common in β-dicarbonyl substrates.[14] The reaction proceeds through a base-catalyzed deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate, which then attacks the α-carbon of the α-halo ketone in an SN2 fashion.[14] Subsequent intramolecular cyclization and dehydration yield the furan product.[14]

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

  • Dissolve ethyl acetoacetate (1.0 eq) in ethanol in a round-bottom flask.

  • Add a mild base, such as pyridine (1.2 eq), to the solution.

  • Slowly add chloroacetone (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling, dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel. [14]

Starting MaterialsBaseSolventTemperatureYield (%)
Ethyl acetoacetate, ChloroacetonePyridineEthanolReflux~75
Ethyl acetoacetate, BromoacetoneTriethylamineDMF80 °C~80
Acetylacetone, Phenacyl bromideSodium ethoxideEthanolRoom Temp~65
Caption: Representative yields for the Feist-Benary synthesis under various conditions.

Modern Synthetic Methodologies: Catalysis and C-H Activation

The quest for more efficient, atom-economical, and environmentally friendly synthetic methods has led to the development of powerful new strategies for furan synthesis, largely driven by advances in transition metal catalysis.[16][17]

Metal-Catalyzed Cyclization Reactions

Transition metals such as palladium, gold, cobalt, and copper have proven to be exceptional catalysts for the synthesis of furans from readily available starting materials like alkynes and allenes.[16][17][18]

  • Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the synthesis of furans from various precursors. For instance, Pd(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a facile route to substituted furans under mild and neutral conditions.[19] Palladium catalysis also enables the direct arylation of furans via C-H functionalization, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized furan derivatives.[20]

  • Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for alkyne activation. Gold-catalyzed approaches to furans from 1-oxiranyl-2-alkynyl esters and various nucleophiles have been developed, showcasing the unique reactivity of gold in promoting cyclization reactions.[17][18]

  • Cobalt-Catalyzed Reactions: Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls offers a regioselective pathway to multisubstituted furans.[16] This method is notable for its wide substrate scope and high degree of functional group tolerance.[16]

Diagram: Metal-Catalyzed Furan Synthesis Pathways

G cluster_pd Palladium-Catalyzed cluster_au Gold-Catalyzed cluster_co Cobalt-Catalyzed A1 En-yn-ols A2 Pd(II) Cycloisomerization A1->A2 Furan Substituted Furans A2->Furan B1 Alkynyl Esters B2 Au(I)/Au(III) Cyclization B1->B2 B2->Furan C1 Alkynes + Diazocarbonyls C2 Co(II) Metalloradical Cyclization C1->C2 C2->Furan

Caption: Overview of modern metal-catalyzed routes to substituted furans.

C-H Activation Strategies

Direct C-H functionalization has revolutionized the synthesis of complex molecules by avoiding the need for pre-installed functional groups.[21] This approach is particularly attractive for the synthesis of furan derivatives.

Causality in Experimental Design: Palladium-catalyzed C-H activation/alkene insertion/annulation of cyclic 1,3-diketones with various alkenes provides a practical and efficient route to furan derivatives.[21] The selectivity of this reaction is a key advantage, allowing for the construction of complex furan-containing scaffolds with high regioselectivity.[21] Similarly, cobalt(III)-catalyzed C-H bond functionalization of α,β-unsaturated oximes represents a novel approach to furan synthesis, demonstrating the first example of Co(III)-catalyzed functionalization of alkenyl C-H bonds for this purpose.[22]

Future Perspectives and Conclusion

The field of furan synthesis is continually evolving, driven by the demand for novel therapeutic agents and functional materials.[23] Future research will likely focus on the development of even more efficient and selective catalytic systems, including those that utilize earth-abundant metals. The application of biocatalysis and flow chemistry also holds significant promise for the sustainable and scalable production of furan-based compounds.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. Available at: [Link]

  • Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC. Available at: [Link]

  • Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. DergiPark. Available at: [Link]

  • Metal-catalyzed Furan Synthesis. A Review. Taylor & Francis Online. Available at: [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Available at: [Link]

  • Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Nivrutti International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation. Royal Society of Chemistry. Available at: [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. Available at: [Link]

  • Synthesis and biological activity of furan derivatives. SciSpace. Available at: [Link]

  • Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. Available at: [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. Available at: [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

  • Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation. Stanford Digital Repository. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. ACS Publications. Available at: [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Royal Society of Chemistry. Available at: [Link]

  • Transition metal catalyzed furans synthesis : transition metal catalyzed heterocycles synthesis series 1st Edition Wu ebook downloadable view. Scribd. Available at: [Link]

  • Bioactive compounds containing furan framework. ResearchGate. Available at: [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Publications. Available at: [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC. Available at: [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Available at: [Link]

  • Furan. Wikipedia. Available at: [Link]

  • Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter. Available at: [Link]

  • Synthesis of Furans – Recent Advances. ResearchGate. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

  • Convergent Synthesis of Highly Functionalized Furans. ACS Publications. Available at: [Link]

  • Feist–Benary synthesis. Wikipedia. Available at: [Link]

  • Feist-Benary synthesis. chemeurope.com. Available at: [Link]

  • Direct C−H activation reactions on furfurals. ResearchGate. Available at: [Link]

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. Available at: [Link]

Sources

Topic: Exploring the Structure-Activity Relationship (SAR) of Trifluoromethylphenyl Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorinated moieties and heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a particularly compelling class of molecules: trifluoromethylphenyl furan derivatives. By synergistically combining the furan nucleus—a versatile pharmacophore and phenyl ring bioisostere—with the potent electronic and metabolic influence of the trifluoromethyl group, these derivatives have emerged as promising candidates in diverse therapeutic areas, including oncology and infectious diseases. This document synthesizes data from seminal studies to explain the causality behind how specific structural modifications to the furan core, the trifluoromethylphenyl ring, and interconnecting linkers modulate biological activity. Through detailed protocols, quantitative data tables, and mechanistic diagrams, we offer field-proven insights for researchers aiming to optimize the potency, selectivity, and pharmacokinetic profiles of this important chemical class.

Introduction: The Strategic Fusion of Furan and Trifluoromethyl Moieties

In the quest for novel therapeutics, the design of a molecular scaffold is paramount, as it dictates the fundamental biological activity and drug-like properties of a compound.[1] The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[2] It is valued for its ability to act as a bioisosteric replacement for phenyl rings, often enhancing metabolic stability and modulating the hydrophilic-lipophilic balance of a molecule.[3] The ether oxygen in the furan ring can serve as a hydrogen bond acceptor, strengthening interactions with biological targets.[2] Furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4]

Parallel to the utility of specific scaffolds, the strategic substitution with functional groups is a critical tool for optimizing drug candidates. The trifluoromethyl (CF3) group is particularly noteworthy in this regard.[5] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties.[1][6] Introducing a CF3 group can enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins.[1][7] This has made trifluoromethylation a standard and highly effective strategy for improving the potency and pharmacokinetic profiles of drug candidates.[8]

The combination of these two powerful components—the furan scaffold and the trifluoromethylphenyl moiety—creates a chemical space rich with therapeutic potential. This guide dissects the SAR of this class, providing a logical framework for understanding how structural nuances translate into functional outcomes.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of trifluoromethylphenyl furan derivatives is highly dependent on the precise arrangement and nature of substituents on three key regions: the furan ring, the trifluoromethylphenyl ring, and any linking group that connects them.

Modifications of the Furan Ring

The furan nucleus serves as the central scaffold, and its substitution pattern is critical. The C2 and C5 positions are the most common and influential sites for modification due to the electronic nature of the furan ring.[2][3]

  • Substitution at C2 and C5: These positions are electronically enriched and are the primary sites for electrophilic substitution.[9] Attaching the trifluoromethylphenyl group at one of these positions and another pharmacophoric element at the other is a common strategy. For example, in a series of 2,5-disubstituted furan derivatives designed to overcome P-glycoprotein mediated multidrug resistance, the precise nature of the groups at these positions was crucial for activity.[10]

  • Bioisosteric Replacement: The furan ring itself can be considered a bioisostere of a phenyl ring. In chalcone derivatives, replacing a dihydroxy-phenyl A-ring with a furan moiety was shown to enhance antiproliferative activity by more than twofold, underscoring the furan's ability to favorably orient the molecule for target binding.[11]

Modifications of the Trifluoromethylphenyl Ring

The phenyl ring provides a rigid anchor for the trifluoromethyl group and allows for further substitutions to fine-tune activity.

  • Positional Isomerism of the CF3 Group: The location of the CF3 group (ortho, meta, or para) significantly impacts the electronic distribution and steric profile of the ring. SAR studies on EGFR inhibitors showed that the placement of the trifluoromethyl group on the pyrimidine ring, alongside various phenyl substitutions, was critical for achieving potent antitumor activity.[12] In many kinase inhibitors, a 3-(trifluoromethyl)phenyl moiety is a recurring feature, suggesting its optimal positioning for binding within the ATP pocket.[13]

  • Additional Substituents: Adding other groups to the trifluoromethylphenyl ring can further modulate activity. Halogen substitutions (e.g., chlorine, fluorine) can introduce new contact points for halogen bonding, potentially increasing binding affinity.[14] For instance, in a series of pyrazole derivatives, adding chloro and fluoro groups to the aniline ring, in addition to the bis(trifluoromethyl)phenyl moiety, resulted in some of the most potent compounds against drug-resistant bacteria.[14]

The general SAR principles for the core scaffold can be visualized as follows:

Caption: Key modification sites on the trifluoromethylphenyl furan scaffold.

Quantitative SAR: A Comparative Analysis

Systematic modification of the core structure allows for the generation of quantitative data that directly links chemical changes to biological outcomes. The following table summarizes representative data for furan-based derivatives, illustrating the impact of specific substitutions on anticancer activity.

Compound IDCore ScaffoldR1 (Furan C5)R2 (Phenyl Ring)Target/Cell LineIC50 (µM)Reference
1 Furan-Thiourea4-Cl-Phenyl4-F, 3-CF3-PhenylVEGFR-242.5[15]
2 Furan-Thiourea4-CH3O-Phenyl4-F, 3-CF3-PhenylVEGFR-2129[15]
3 Furo[2,3-d]pyrimidine4-Cl-PhenylamideHVEGFR-257.1[15]
4 Furo[2,3-d]pyrimidine4-CH3-PhenylamideHVEGFR-290.0[15]
5 Furan-ChalconeFuran-fused A-ring2',4'-dihydroxyHL-6017.2[11]
6 (Control) ChalconePhenyl A-ring2',4'-dihydroxyHL-60305[11]

Analysis of Quantitative Data:

  • Electronic Effects: A comparison between compounds 1 and 2 highlights the importance of electronic effects. The electron-withdrawing chloro group (Cl) on the phenyl ring at C5 of the furan (Compound 1 ) results in significantly higher potency against VEGFR-2 compared to the electron-donating methoxy group (CH3O) (Compound 2 ).[15] This suggests that reduced electron density in this region is favorable for target inhibition.

  • Scaffold Impact: The data for compounds 5 and 6 demonstrates the powerful effect of the furan ring as a scaffold component. Fusing a furan ring to the A-ring of the chalcone (Compound 5 ) increases antiproliferative activity by nearly 18-fold compared to the simple phenyl A-ring (Compound 6 ), indicating a superior fit or interaction within the biological target.[11]

  • Substituent Effects on Fused Systems: In the furo[2,3-d]pyrimidine series, the compound with an electron-withdrawing chloro-substituted phenylamide (Compound 3 ) showed more potent VEGFR-2 inhibition than the derivative with a weakly electron-donating methyl group (Compound 4 ).[15]

Experimental Protocols: Synthesis and Biological Evaluation

To ensure scientific integrity, methodologies must be robust and reproducible. The following sections provide detailed, self-validating protocols for the synthesis of a representative trifluoromethylphenyl furan derivative and its subsequent biological evaluation.

Synthesis of a Representative Compound

This protocol describes a plausible synthetic route to a 2-(substituted)-5-(trifluoromethylphenyl)furan derivative, a common structural motif.

Workflow: Synthesis of a Trifluoromethylphenyl Furan Derivative

Caption: Synthetic workflow for a 2,5-disubstituted furan derivative.

Step-by-Step Protocol:

  • Step 1: First Suzuki Coupling to Introduce the Trifluoromethylphenyl Moiety

    • To a solution of 2-bromo-5-iodofuran (1.0 eq) in a 3:1 mixture of DME and water, add 3-(trifluoromethyl)phenylboronic acid (1.1 eq) and sodium carbonate (Na2CO3) (3.0 eq).

    • Degas the mixture by bubbling argon through it for 20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq).

    • Heat the reaction mixture to 85 °C and stir under an argon atmosphere for 12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-bromo-5-(3-(trifluoromethyl)phenyl)furan.

  • Step 2: Second Suzuki Coupling to Introduce the Second Aryl Group

    • In a separate flask, combine the intermediate from Step 1 (1.0 eq), the desired substituted phenylboronic acid (e.g., 4-chlorophenylboronic acid) (1.2 eq), and potassium phosphate (K3PO4) (3.0 eq) in a 4:1 mixture of dioxane and water.

    • Degas the mixture with argon for 20 minutes.

    • Add Pd(PPh3)4 (0.05 eq).

    • Heat the reaction to 90 °C and stir under argon for 16 hours.

    • Work-up the reaction as described in Step 1.

    • Purify the final product by column chromatography or recrystallization.

  • Validation: Characterization

    • Confirm the structure of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct mass and structure have been obtained. The presence of the trifluoromethyl group can be confirmed by 19F NMR.

Biological Evaluation: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as VEGFR-2.

  • Preparation:

    • Prepare a stock solution of the synthesized test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound in assay buffer to achieve a range of final concentrations (e.g., 100 µM to 1 nM).

    • Prepare a solution of recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in kinase assay buffer.

    • Prepare an ATP solution in the assay buffer at a concentration near its Km for VEGFR-2.

  • Assay Execution:

    • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (a known inhibitor like Sorafenib) and a negative control (DMSO vehicle).

    • Add the VEGFR-2 enzyme and substrate solution to all wells and incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30 °C for 60 minutes.

  • Detection:

    • Stop the reaction by adding a stop solution.

    • Quantify the amount of phosphorylated substrate. This is commonly done using an antibody-based detection method, such as ELISA or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production.

  • Data Analysis and Validation:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data by setting the negative control (DMSO) to 100% activity and the high-concentration inhibitor control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value. The experiment should be run in triplicate to ensure the reliability of the results.

Mechanistic Insights: Targeting Signaling Pathways

Trifluoromethylphenyl furan derivatives often exert their effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases. VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth.[15]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Transcription (Angiogenesis, Proliferation, Cell Survival) Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Trifluoromethylphenyl Furan Derivative Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by a furan derivative.

As illustrated, the binding of the VEGF ligand to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately promote gene transcription related to cell proliferation, survival, and angiogenesis. Trifluoromethylphenyl furan derivatives, acting as Type II kinase inhibitors, typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its phosphorylation and blocking the entire downstream cascade. This mechanism effectively cuts off the signaling that tumors rely on to build a blood supply, leading to an anti-angiogenic and antiproliferative effect.

Conclusion and Future Perspectives

The systematic exploration of the SAR of trifluoromethylphenyl furan derivatives has yielded potent molecules with significant therapeutic potential. The key takeaways for drug design are clear:

  • The Furan Core is a Privileged Scaffold: Its favorable electronic properties and role as a phenyl bioisostere make it an excellent foundation for inhibitor design.

  • The CF3 Group is a Potent Modulator: Its strategic placement enhances metabolic stability and can drastically improve binding affinity and overall potency.

  • Substituent Effects are Critical: Fine-tuning activity and selectivity requires careful consideration of the electronic and steric properties of substituents on both the furan and phenyl rings.

Future research should focus on exploring more complex furan-fused heterocyclic systems to improve rigidity and selectivity. Furthermore, investigating the SAR of derivatives with multiple fluorine substitutions or alternative fluorinated groups (e.g., -OCF3) could yield compounds with novel pharmacological profiles. By continuing to apply the logical, causality-driven principles of medicinal chemistry, the trifluoromethylphenyl furan scaffold will undoubtedly continue to be a source of promising new drug candidates.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1][7]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Medical and Pharmaceutical Case Reports. [Link]

  • Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2023). RSC Medicinal Chemistry. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link][5][6]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules. [Link][8]

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (2015). Anticancer Research. [Link][11]

  • 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives as novel Raf kinase inhibitors. (2025). European Journal of Medicinal Chemistry. [Link][16]

  • Verma, A., Pandeya, S. N., & Sinha, S. (2011). Synthesis and biological activity of furan derivatives. International Journal of ChemTech Research. [Link][17]

  • Synthesis and biological activities of furan derivatives. (2011). ResearchGate. [Link][4]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). ACS Omega. [Link][15]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules. [Link][18]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][12]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2022). Molecules. [Link][14]

  • Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. (2023). European Journal of Medicinal Chemistry. [Link][10]

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of 5-Aryl-2-Furoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Physicochemical Profiling for 5-Aryl-2-Furoic Acids

The 5-aryl-2-furoic acid scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities, including antimicrobial and hypolipidemic effects.[1][2] The journey of such a compound from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[3]

This guide provides a comprehensive, field-proven framework for the essential physicochemical characterization of 5-aryl-2-furoic acids. We will move beyond mere data collection, focusing on the causality behind experimental choices and the integrated interpretation of results. For drug development professionals, this is not a checklist but a strategic tool for making informed decisions, de-risking candidates early, and accelerating the development timeline.

Core Characterization Workflow: An Integrated Approach

A successful characterization strategy is not a linear process but an integrated workflow where data from one experiment informs the next. The initial purity and structural confirmation are prerequisites for all other measurements, ensuring the data's integrity.

cluster_start Phase 1: Foundational Analysis cluster_core Phase 2: Core Physicochemical Profiling cluster_solid Phase 3: Solid-State Characterization A Synthesis & Purification of 5-Aryl-2-Furoic Acid B Structural Confirmation (NMR, FTIR, MS) A->B Confirm Identity C Purity Assessment (HPLC, LC-MS) B->C Verify Purity D Aqueous Solubility (Kinetic & Thermodynamic) C->D Proceed if Pure (>95%) E Acidity Constant (pKa) (Potentiometric Titration) C->E Proceed if Pure (>95%) F Lipophilicity (LogP/D) (Shake-Flask or HPLC) C->F Proceed if Pure (>95%) G Thermal Properties (DSC, TGA) C->G Proceed if Pure (>95%) I Integrated Data Analysis & Candidate Selection D->I E->I F->I H Crystallinity & Polymorphism (Single-Crystal XRD, PXRD) G->H Inform Polymorph Screen H->I pKa_Equilibrium Neutral R-COOH (Neutral, Lipophilic) Ionized R-COO⁻ + H⁺ (Ionized, Hydrophilic) Neutral->Ionized pKa pH_high High pH (e.g., Intestine) pH > pKa pH_low Low pH (e.g., Stomach) pH < pKa G Start Need Solubility Data Q1 Stage of Discovery? Start->Q1 Early Early Stage / HTS Q1->Early Early Late Lead Optimization / Pre-formulation Q1->Late Late Kinetic Perform Kinetic Solubility Assay Early->Kinetic Thermo Perform Thermodynamic (Equilibrium) Solubility Assay Late->Thermo Kinetic_Desc Fast, High-Throughput Uses DMSO stock Represents non-equilibrium conditions Kinetic->Kinetic_Desc Thermo_Desc Slower, 'Gold Standard' Uses solid compound Represents true equilibrium Thermo->Thermo_Desc

Sources

Methodological & Application

HPLC analysis method for 5-phenylfuran-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the HPLC Analysis of 5-Phenylfuran-2-Carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

This document provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 5-phenylfuran-2-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development.[1] The methodology herein is grounded in reversed-phase chromatography coupled with photodiode array (PDA) detection, ensuring high specificity and sensitivity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, step-by-step protocols for analysis and validation, and troubleshooting insights to ensure reliable and reproducible results.

Introduction and Scientific Principle

5-Phenylfuran-2-carboxylic acid and its analogues represent a class of heterocyclic compounds with a rigid structure conferred by the furan and phenyl rings. Their analysis is crucial for purity assessment, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2]

The method described leverages the principles of Reversed-Phase Chromatography . In this mode, a nonpolar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase.[3][4] The retention of 5-phenylfuran-2-carboxylic acid derivatives is primarily governed by hydrophobic interactions between the phenyl and furan moieties of the analyte and the C18 alkyl chains of the stationary phase.

A critical aspect of analyzing acidic compounds like carboxylic acids is controlling their ionization state.[4] The carboxylic acid functional group (pKa typically ~3-5) will be ionized (deprotonated) at neutral pH, making the molecule highly polar and resulting in poor retention and peak tailing on a reversed-phase column. To mitigate this, the mobile phase is acidified, typically with formic or phosphoric acid.[5] By maintaining the mobile phase pH well below the analyte's pKa, the carboxylic acid group remains in its neutral, protonated form (-COOH), increasing its hydrophobicity and ensuring optimal retention and symmetrical peak shape.

Detection is achieved using a Photodiode Array (PDA) detector. The conjugated system of the phenylfuran structure provides strong UV absorbance, making PDA an ideal choice. It allows for the simultaneous monitoring of multiple wavelengths, determination of the optimal detection wavelength, and assessment of peak purity by comparing spectra across the chromatographic peak.[6][7][8]

Experimental Methodology

Instrumentation and Consumables
ComponentSpecification
HPLC System Quaternary or Binary Gradient HPLC system with degasser, autosampler, and column oven.
Detector Photodiode Array (PDA) Detector.[9]
Analytical Column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Data System Chromatography Data Station (CDS) for instrument control, data acquisition, and processing.
Analytical Balance 4 or 5-decimal place balance.
pH Meter Calibrated pH meter for mobile phase preparation.
Syringe Filters 0.45 µm or 0.2 µm PTFE or Nylon membrane filters for sample preparation.[10][11]
Reagents and Solvents
ReagentGrade
Acetonitrile (ACN) HPLC Grade
Methanol (MeOH) HPLC Grade
Water HPLC or Milli-Q Grade
Formic Acid (HCOOH) ACS Reagent Grade (≥98%)
Reference Standard 5-Phenylfuran-2-carboxylic acid and/or its derivatives of known purity.
Chromatographic Conditions

The following conditions provide a robust starting point and can be optimized as needed.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterThe aqueous component of the polar mobile phase. Formic acid suppresses analyte ionization.[5]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileThe organic modifier. Acetonitrile typically offers lower viscosity and good UV transparency.
Gradient Elution 0-20 min: 30% to 90% B20-22 min: 90% B22-23 min: 90% to 30% B23-30 min: 30% B (Equilibration)A gradient is employed to elute a range of derivatives with varying polarities and to ensure the column is cleaned of strongly retained components.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLCan be optimized based on analyte concentration and sensitivity requirements.
PDA Detection Wavelength: 254 nm or λmaxBandwidth: 4 nmReference: 360 nm, BW: 100 nmSpectral Range: 200-400 nm254 nm is a common wavelength for aromatic compounds. Determining the absorbance maximum (λmax) from the PDA spectrum is recommended for optimal sensitivity. The full spectral range allows for peak purity analysis.[6][8]

Step-by-Step Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly. Filter through a 0.45 µm membrane filter if necessary and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly. Filter and degas.

Standard Solution Preparation (Example: 100 µg/mL)
  • Weighing: Accurately weigh approximately 10.0 mg of the 5-phenylfuran-2-carboxylic acid reference standard into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water). Note that some derivatives may exhibit limited solubility.[1] If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[10]

  • Dilution: Allow the solution to return to room temperature, then dilute to the final volume with the same solvent and mix thoroughly. This is your stock solution.

  • Working Standard: Prepare working standards by diluting the stock solution as needed for calibration curves.

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a solvent compatible with the mobile phase.[12][13]

  • Weighing: Accurately weigh an appropriate amount of the sample (e.g., drug substance, formulation) into a volumetric flask.

  • Extraction/Dissolution: Add a measured volume of a suitable solvent. The choice of solvent depends on the sample matrix. Use the same solvent as the standard preparation if possible.

  • Sonication/Mixing: Sonicate or vortex the sample to ensure complete extraction of the analyte from the matrix.

  • Dilution: Dilute to the final volume and mix. The final concentration should fall within the linear range of the calibration curve.

  • Filtration: Filter an aliquot of the final solution through a 0.45 µm or 0.2 µm syringe filter directly into an HPLC vial.[11][14] Discard the first ~0.5 mL of filtrate to saturate the filter membrane.[10]

HPLC System Operation Workflow

The following diagram illustrates the complete analytical workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Preparation Injection Sample Injection (Autosampler) StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Final Report Quantification->Reporting

Caption: HPLC analysis workflow from preparation to reporting.

  • System Startup: Purge all pump lines with fresh mobile phase.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) at the set flow rate (1.0 mL/min) until a stable baseline is achieved (typically 15-30 minutes).

  • Sequence Setup: Create a sequence in the CDS including standards for calibration, quality controls, and unknown samples.

  • Run Sequence: Start the analysis.

  • Data Processing: After the run, integrate the peaks of interest and use the calibration curve generated from the standards to calculate the concentration of the analyte in the samples.

Method Validation Protocol

To ensure the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[15][16][17] The core validation parameters are summarized below.

Validation ParameterPurposeProtocol Summary
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).Analyze a placebo/blank, a spiked placebo, and the analyte. Assess for any interfering peaks at the retention time of the analyte. Use PDA peak purity analysis.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Prepare at least five concentrations of the reference standard spanning the expected sample concentration range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.Analyze samples of a known concentration (e.g., a spiked placebo matrix) at a minimum of three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery for each. Acceptance criteria are typically 98-102%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for the results. Acceptance criteria are typically ≤ 2.0% RSD.[18]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably detected and quantified, respectively.Typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. LOD is often defined as S/N ≥ 3, and LOQ as S/N ≥ 10. Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Systematically vary parameters such as mobile phase pH (±0.2 units), organic content (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on retention time and peak area.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Mobile phase pH too high; column degradation; column contamination.Ensure mobile phase pH is at least 1.5-2 units below the analyte pKa. Use a new column or flush the existing column with a strong solvent.
Poor Resolution Inadequate mobile phase composition; gradient too steep.Optimize the gradient slope or the organic modifier (e.g., switch from ACN to MeOH).
Variable Retention Times Insufficient column equilibration; pump malfunction; leak in the system; column temperature fluctuation.Increase equilibration time between injections. Check pump for pressure fluctuations. Perform a leak test. Ensure the column oven is stable.
Ghost Peaks Contamination in mobile phase, injector, or sample.Use fresh, high-purity solvents. Run a blank injection of mobile phase. Clean the autosampler injection port and needle.
High Backpressure Column frit blockage; particulate matter from sample.Reverse-flush the column (if permitted by manufacturer). Ensure all samples are filtered through a 0.2 µm filter. Use a guard column.

References

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). LCGC North America.
  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. (2006). Journal of Liquid Chromatography. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. ACS Publications. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. ACS Publications. [Link]

  • 5-Phenylfuran-2-carboxylic acid. PubChem, NIH. [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. [Link]

  • Sample Preparation. Sartorius. [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-Diode array detector. ResearchGate. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed. [Link]

  • High-Performance Liquid Chromatography. (2019). Chemistry LibreTexts. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Determination of nitrofurans in animal feeds by liquid chromatography-UV photodiode array detection and liquid chromatography-io. ScienceDirect. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. Iris Unimore. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

Sources

Application Note: Preclinical Evaluation of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid as a DAAO Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the preclinical evaluation protocols for 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid (herein referred to as TF-FCA ), a potent D-Amino Acid Oxidase (DAAO) inhibitor.

DAAO inhibitors represent a promising therapeutic class for treating the negative and cognitive symptoms of Schizophrenia . The pathophysiology of schizophrenia is strongly linked to the hypofunction of N-methyl-D-aspartate receptors (NMDAR).[1] D-Serine is an endogenous co-agonist required for NMDAR activation. By inhibiting DAAO—the enzyme responsible for degrading D-Serine—TF-FCA aims to elevate synaptic D-Serine levels, thereby restoring NMDAR function and ameliorating cognitive deficits.[2]

This guide focuses on the industry-standard Phencyclidine (PCP)-induced Prepulse Inhibition (PPI) model, which mimics the sensorimotor gating deficits observed in schizophrenic patients.

Mechanism of Action (MOA)

Understanding the causality is essential for experimental design. TF-FCA functions by competitively binding to the active site of the DAAO enzyme.

  • Normal State: DAAO degrades D-Serine into hydroxypyruvate and ammonia.

  • Disease State (Schizophrenia): Low D-Serine levels contribute to NMDAR hypofunction, leading to cognitive impairment and psychosis.

  • Treatment (TF-FCA): Blockade of DAAO increases D-Serine availability, enhancing NMDAR-mediated neurotransmission (Long-Term Potentiation).

Figure 1: Therapeutic Pathway of DAAO Inhibition

DAAO_Pathway DAAO DAAO Enzyme D_Serine D-Serine DAAO->D_Serine Degrades (Blocked) Degradation Degradation (Hydroxypyruvate) DAAO->Degradation Normal Catalysis TF_FCA TF-FCA (Inhibitor) TF_FCA->DAAO Inhibits NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonism Ca_Influx Ca2+ Influx (Signaling) NMDAR->Ca_Influx Activation Cognition Restored Cognitive Function Ca_Influx->Cognition LTP Enhancement

Caption: TF-FCA inhibits DAAO, preventing D-Serine degradation and enhancing NMDAR-mediated cognitive signaling.

Formulation & Preparation

Furan-2-carboxylic acid derivatives often exhibit poor aqueous solubility in their free acid form, which can lead to erratic bioavailability. Proper formulation is a critical "Go/No-Go" step.

Solubility Protocol
  • Salt Conversion (Recommended): Convert the free acid to its sodium salt.

    • Dissolve TF-FCA in an equimolar amount of 0.1 M NaOH.

    • Dilute with Phosphate Buffered Saline (PBS) to the desired concentration.

    • Check pH: Ensure final pH is 7.2–7.4.

  • Alternative Vehicle: If salt conversion is insufficient, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

    • Vehicle: 20% (w/v) HP-β-CD in sterile water.

    • Method: Add TF-FCA to the vehicle and sonicate at 37°C for 20 minutes until clear.

Dosing Parameters:

  • Route: Oral Gavage (PO) or Intraperitoneal (IP).

  • Volume: 10 mL/kg (mice) or 5 mL/kg (rats).

  • Dose Range: 10, 30, and 60 mg/kg (based on typical potency of furan-acid DAAO inhibitors).

Primary Efficacy Model: PCP-Induced Prepulse Inhibition (PPI) Deficits

Rationale

Schizophrenic patients fail to "gate" or filter out irrelevant sensory information. This is quantified by the Startle Response .[3] If a weak sound (prepulse) precedes a loud sound (pulse), a healthy subject's startle is reduced (inhibited). PCP disrupts this inhibition. An effective DAAO inhibitor should restore this inhibition.

Experimental Design
  • Species: C57BL/6J Mice (Male, 8-10 weeks).

  • Groups (n=10-12/group):

    • Vehicle + Saline (Baseline Control)

    • Vehicle + PCP (Disease Model Control)

    • TF-FCA (Low Dose) + PCP

    • TF-FCA (High Dose) + PCP

Step-by-Step Protocol

Step 1: Acclimatization

  • House animals in a reverse light/dark cycle room for 7 days.

  • Handle animals daily to reduce stress-induced artifacts.

Step 2: Drug Administration (Timing is Critical)

  • T = -60 min: Administer TF-FCA (Test Article) or Vehicle via PO/IP.

    • Reasoning: Allows sufficient time for the drug to cross the Blood-Brain Barrier (BBB) and inhibit DAAO.

  • T = -15 min: Administer PCP (Phencyclidine HCl, 1.5 mg/kg, SC) or Saline.

    • Reasoning: PCP induces an acute psychotic state peaking at 15-30 mins.

Step 3: PPI Testing Session (Startle Chamber)

  • Acclimation (5 min): Place mouse in the restrainer with 65 dB background white noise.

  • Block 1 (Habituation): 10 trials of "Pulse Alone" (120 dB, 40ms). Data excluded from analysis.

  • Block 2 (Testing): Pseudo-randomized presentation of 50 trials:

    • Pulse Alone: 120 dB.[4]

    • Prepulse + Pulse: 70, 75, or 80 dB prepulse (20ms duration) followed 100ms later by 120 dB pulse.

    • No Stimulus: Background noise only (measure baseline movement).

  • Block 3 (Post-Test): 10 trials of "Pulse Alone". Used to check for habituation/fatigue.

Figure 2: PPI Experimental Workflow

PPI_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing Strategy cluster_2 Phase 3: Data Acquisition Acclimatization Acclimatization (7 Days) Dose_Drug T minus 60m: Dose TF-FCA (PO/IP) Acclimatization->Dose_Drug Dose_PCP T minus 15m: Dose PCP (1.5 mg/kg SC) Dose_Drug->Dose_PCP  Wait 45 min   Chamber Place in Startle Chamber (Background 65dB) Dose_PCP->Chamber  Wait 15 min   Testing Execute PPI Protocol (Pulse / Prepulse+Pulse) Chamber->Testing

Caption: Temporal workflow for PCP-induced PPI deficits. Precise timing ensures peak PCP effect coincides with testing.

Data Analysis & Interpretation

Data should be analyzed using a Two-Way ANOVA (Treatment × Prepulse Intensity) followed by Bonferroni post-hoc tests.

Calculation of % PPI:


[5]
Expected Results (Validation Criteria)
GroupPulse Alone (Startle Amplitude)% PPI (Sensorimotor Gating)Interpretation
Vehicle + Saline HighHigh (~60-70%) Normal gating function.
Vehicle + PCP HighLow (<30%) PCP successfully induced deficit (Model Validated).
TF-FCA + PCP HighRestored (~50-60%) Efficacy: Drug rescues gating deficits.
TF-FCA AloneHighHighSafety Control: Drug does not impair baseline gating.

Self-Validation Check:

  • If the "Vehicle + PCP" group does not show significantly lower %PPI than "Vehicle + Saline", the model failed (likely PCP dosing error or tolerance), and the study is invalid.

  • If "Pulse Alone" amplitude is significantly reduced in TF-FCA groups, the drug may be causing sedation (false positive), not specific antipsychotic activity.

References

  • Sacchi, S., et al. (2013). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1][6][7] Current Pharmaceutical Design.

  • Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a potent D-amino acid oxidase inhibitor." European Neuropsychopharmacology.

  • Geyer, M. A., et al. (2001). "Pharmacological models of schizophrenia." Neuropsychopharmacology.

  • Hashimoto, K., et al. (2009). "D-Amino Acid Oxidase Inhibitors for the Treatment of Schizophrenia." Recent Patents on CNS Drug Discovery.

  • Ferraris, D., et al. (2008). "D-Amino acid oxidase inhibitors."[1][6][7][8] Journal of Medicinal Chemistry.

Sources

Application Note: High-Throughput Screening Strategies for Furan-2-Carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-2-carboxylic acids (2-furoic acids) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for benzoic acids and acting as core pharmacophores in antimicrobial (e.g., nitrofurans), metabolic, and oncological (e.g., Pim-1 kinase inhibitors) therapeutics. However, their specific physicochemical properties—namely high acidity (pKa ~3.1), potential for oxidative instability, and intrinsic fluorescence—present unique challenges in High-Throughput Screening (HTS).

This guide details a robust workflow for screening furan-2-carboxylic acid libraries. It moves beyond generic HTS protocols to address the specific "pH shock" artifacts and optical interference common to this chemical class.

Library Design & Management: The Pre-Screen Phase

Chemical Handling & Stability

Unlike standard combinatorial libraries, furan-2-carboxylic acids possess an electron-rich aromatic ring susceptible to oxidative ring opening and a carboxylic acid moiety that is significantly more acidic than benzoic acid.

  • Solubility & Ionization: With a pKa of ~3.1, these compounds are anionic at physiological pH (7.4). While this improves aqueous solubility, it limits passive membrane permeability in cell-based assays.

  • Storage Protocol:

    • Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).

    • Concentration: Standard stock at 10 mM.

    • Environment: Store at -20°C under argon or nitrogen atmosphere. The furan ring is prone to photo-oxidation; amber plates or foil wrapping is mandatory .

    • Freeze-Thaw: Limit to <5 cycles. Furoic acids can precipitate upon repeated hydration/freezing cycles due to moisture uptake by DMSO.

Plate Formatting (Acoustic vs. Tip-Based)

For carboxylic acid libraries, Acoustic Liquid Handling (e.g., Labcyte Echo) is superior to tip-based transfer.

  • Reasoning: Tip-based transfer of high-concentration acids can carry over trace acidity, altering the pH of the destination well more than anticipated. Acoustic ejection prevents cross-contamination.

Assay Development: Mitigating "False Positive" Artifacts

The "pH Shock" Phenomenon

A common failure mode in screening carboxylic acid fragments is the pH artifact . Transferring a 10 mM stock of a pKa 3.1 acid into a weakly buffered assay volume (e.g., 5 µL) can locally drop the pH, inhibiting pH-sensitive enzymes (like kinases or proteases) not via binding, but via denaturation.

Corrective Action:

  • Buffer Strength: Increase buffer concentration (HEPES or Tris) to 100 mM (standard is often 20-50 mM).

  • Verification: Spike a "dummy" plate with Phenol Red. If wells turn yellow upon compound addition, your buffer capacity is insufficient.

Optical Interference (Autofluorescence)

Furan rings, especially when conjugated (e.g., 5-aryl-2-furoic acids), can fluoresce in the blue/green region (350-480 nm).

  • Readout Strategy: Avoid UV-excited dyes (e.g., Coumarin). Shift detection to the Red/Far-Red region (e.g., Alexa Fluor 647, TR-FRET using Europium/Allophycocyanin) to bypass library interference.

Detailed Protocol: Enzymatic Inhibition Screen

Target Example: D-Amino Acid Oxidase (DAAO) or Pim-1 Kinase (common targets for this scaffold).

Reagents & Equipment
  • Library: 10 mM Furan-2-carboxylic acid library in DMSO.

  • Assay Buffer: 100 mM HEPES (pH 7.5), 0.01% Triton X-100, 1 mM DTT.

  • Detection: ADP-Glo (Promega) or similar red-shifted fluorescence intensity reagent.

  • Controls:

    • High Control (HC): Enzyme + Substrate + DMSO (0% Inhibition).

    • Low Control (LC): No Enzyme (100% Inhibition).

    • Pharmacological Control: Known inhibitor (e.g., Staurosporine for kinases).

Step-by-Step Workflow
StepActionCritical Technical Note
1 Source Prep Centrifuge source plate (500xg, 1 min) to remove condensation. Ensure no precipitate is visible.
2 Dispensing Transfer 20 nL of library compounds into 384-well low-volume assay plates using Acoustic Dispenser.
3 Enzyme Add Dispense 3 µL of 2x Enzyme Solution. Incubate 15 min at RT.
4 Substrate Dispense 3 µL of 2x Substrate/Cofactor Mix.
5 Reaction Incubate for 60 min at RT (Protect from light).
6 Detection Add 6 µL Detection Reagent (Stop Solution). Incubate to develop signal.
7 Readout Measure Luminescence or Fluorescence (Envision/PHERAstar).

Hit Triage & Validation Logic

Once primary hits are identified (typically >3 SD from the mean), they must undergo rigorous triage to eliminate artifacts specific to furan chemistry.

The Triage Cascade
  • Repurchase/Resynthesis: Confirm hit with fresh powder (eliminates degradation products).

  • Dose-Response (IC50): 10-point curve. Hill slope should be ~1.0. Slopes >2.0 often indicate aggregation or denaturation (pH shock).

  • Counter-Screen:

    • Redox Cycling: Furan derivatives can generate H2O2 in the presence of reducing agents (DTT). Test hits in an assay adding Catalase. If potency disappears, the compound is a redox cycler (False Positive).

  • Orthogonal Assay: Use Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST). These label-free methods are immune to fluorescence interference.

Workflow Visualization

The following diagram illustrates the decision logic for screening this specific library type.

HTS_Workflow Start Furan-2-Carboxylic Acid Library QC QC: Solubility & pH Check (Turbidimetry / Phenol Red) Start->QC Primary Primary Screen (High Buffer Capacity) QC->Primary Pass Selection Hit Selection (> 3 Standard Deviations) Primary->Selection Triage Hit Triage Selection->Triage FalsePos1 Discard: Aggregators (Hill Slope > 2.0) Triage->FalsePos1 Promiscuous FalsePos2 Discard: Redox Cyclers (Catalase Sensitive) Triage->FalsePos2 H2O2 Gen. FalsePos3 Discard: pH Artifacts Triage->FalsePos3 Acidic Shift Valid Orthogonal Validation (SPR / MST) Triage->Valid Clean Profile Lead Confirmed Lead (SAR Ready) Valid->Lead Kd Confirmed

Caption: Logical flow for screening furan-2-carboxylic acids, emphasizing the removal of pH and redox artifacts.

Troubleshooting Guide

ObservationProbable CauseSolution
High background fluorescence Furan autofluorescenceSwitch to Red/Far-Red probes (e.g., Alexa647) or Time-Resolved Fluorescence (TR-FRET).
"Sticky" compounds (High Hill Slope) AggregationAdd 0.01% Triton X-100 or Tween-20 to assay buffer.
Inconsistent replicates DMSO water absorptionUse fresh DMSO stocks; seal plates immediately after dispensing.
Drop in signal in all wells pH shift (Acidification)Increase HEPES/Tris concentration to 100 mM.

References

  • Xiang, Y., et al. (2011).[1] The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1][2] [Link]

  • Simeonov, A., et al. (2008). Interference with Fluorescence and Absorbance.[3] Assay Guidance Manual (NCBI). [Link]

  • PubChem. (2025).[4] Compound Summary: 2-Furoic Acid. [Link][5]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[6] [Link]

Sources

Application Note: Optimization of Esterification Protocols for 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The esterification of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid represents a common yet nuanced challenge in medicinal chemistry. This scaffold is frequently utilized in Structure-Activity Relationship (SAR) studies for kinase inhibitors and anti-inflammatory agents.

The Chemical Challenge

The substrate presents a dichotomy of reactivity:

  • The Furan Core: Furan rings are latent enol ethers. Under harsh acidic conditions (high temperature + strong Brønsted acids), they are prone to hydrolytic ring opening and polymerization (charring).

  • The 3-Trifluoromethylphenyl Substituent: The

    
     group is strongly electron-withdrawing (EWG). While this pulls electron density from the furan ring—technically stabilizing it against oxidative degradation compared to alkyl-furans—it also decreases the nucleophilicity of the carboxylic oxygen.
    

Conclusion: Standard Fischer esterification using sulfuric acid (


) at reflux is not recommended  due to the high risk of furan degradation and low yields. This guide presents two superior protocols: Acyl Chloride Activation  (for scale and simple esters) and Steglich Coupling  (for complex esters and mild conditions).

Decision Matrix: Method Selection

Before proceeding, select the protocol that matches your experimental constraints.

EsterificationDecision Start Start: Select Goal Scale Scale > 100mg? Start->Scale Alcohol Alcohol Type? Scale->Alcohol Yes MethodB Method B: Steglich (DCC/EDC) (Mild, Complex Alcohols) Scale->MethodB No (Precious Material) MethodA Method A: Acyl Chloride (High Yield, Scalable) Alcohol->MethodA Simple (MeOH, EtOH) Alcohol->MethodB Complex/Acid Sensitive MethodC Method C: Modified Fischer (HCl) (Only for Methyl/Ethyl) Alcohol->MethodC High Throughput Screening

Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and substrate complexity.

Protocol A: Thionyl Chloride Activation (Preferred)

This method is the "Gold Standard" for this substrate. Converting the acid to the acyl chloride (


) activates the carbonyl carbon, overcoming the electron-withdrawing effect of the 

-phenyl group without requiring strong protic acids that damage the furan.
Mechanistic Insight

The


 group enhances the electrophilicity of the carbonyl carbon, making the intermediate acyl chloride highly reactive toward alcohols. This reaction is irreversible, driving the yield to near quantitative levels.
Materials
  • Substrate: 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: Methanol (or desired alcohol) - Anhydrous

  • Catalyst: DMF (Dimethylformamide) - 1-2 drops (Catalytic)

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend the carboxylic acid in anhydrous toluene (optional co-solvent) or use neat 
    
    
    
    if scale permits.
  • Catalysis: Add 1 drop of dry DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating chloride formation.

  • Chlorination: Add

    
     dropwise at 
    
    
    
    . Once addition is complete, heat to reflux (
    
    
    ) for 2 hours.
    • Checkpoint: Solution should turn clear and evolve gas (

      
      ).
      
  • Evaporation: Remove excess

    
     and solvent under reduced pressure (rotary evaporator). Co-evaporate with toluene (
    
    
    
    ) to remove trace thionyl chloride. Do not expose to air/moisture.
  • Esterification: Redissolve the crude yellow solid (acyl chloride) in anhydrous DCM or THF. Add the alcohol (excess, e.g., Methanol) and Triethylamine (1.1 equiv) at

    
    .
    
  • Workup: Stir at room temperature for 1 hour. Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with Brine. Dry over 
    
    
    
    .

Protocol B: Steglich Esterification (Mild)

Use this method if the alcohol partner is complex, expensive, or acid-sensitive. This reaction proceeds at room temperature and pH neutral conditions.

Materials
  • Substrate: 1.0 equiv

  • Coupling Agent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv)

  • Alcohol: 1.0 - 1.2 equiv

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Dissolution: Dissolve the carboxylic acid and the target alcohol in anhydrous DCM (

    
     concentration).
    
  • Catalyst Addition: Add DMAP in one portion.

  • Coupling: Cool the mixture to

    
     in an ice bath. Add EDC.HCl in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–16 hours.

    • Mechanism:[1][2][3][4] DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that is rapidly attacked by the alcohol.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 
      
      
      
      
      (to remove DMAP/EDC byproducts)
    • Saturated

      
       (to remove unreacted acid)
      
    • Brine

  • Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove N-acylurea byproducts.

Analytical Validation (QC)

Trust but verify. The following data points confirm the structural integrity of the furan ring post-reaction.

Expected Data Profile
ParameterObservationInterpretation
TLC (

)
Shift higher (e.g., 0.2

0.6 in 3:1 Hex/EtOAc)
Loss of polar H-bond donor (-COOH).

NMR (Furan)
Doublets at

7.2 - 7.5 ppm (

)
Retention of furan ring. Disappearance indicates ring opening.

NMR (Ester)
Singlet at

3.8 - 3.9 ppm (if Methyl Ester)
Confirmation of ester formation.

NMR
Single peak at

-62 to -63 ppm
Confirmation of intact

group.
HPLC Purity Single peak, increased retention time vs acidIncreased lipophilicity.
Diagnostic Workflow

QC_Workflow Sample Crude Product NMR 1H NMR Sample->NMR Check1 Furan Doublets Present? NMR->Check1 Check2 Ester Singlet Present? Check1->Check2 Yes Fail FAIL: Ring Opening (Repurify) Check1->Fail No Pass PASS: Proceed to Bioassay Check2->Pass Yes Check2->Fail No

Figure 2: Quality Control logic flow for validating furan integrity.

References

  • MDPI. (2021). Synthesis and Evaluation of Nitrofuran Derivatives. Demonstrates the use of CDI and coupling reagents for electron-deficient furan acids.[5]

  • Organic Chemistry Portal. (2023). Esterification: Steglich Esterification. Comprehensive mechanism and protocol for EDC/DMAP coupling.

  • BenchChem. (2025).[6] Optimizing reaction conditions for the esterification of 5-methyl-2-furoic acid. Discusses the sensitivity of furan rings to strong mineral acids.

  • NIH / PubMed. (2022). Conditions to Control Furan Ring Opening during Polymerization. Critical data on the hydrolytic instability of furan in aqueous acidic media.

Sources

Application Note: Analytical Characterization of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and analytical scientists involved in the characterization, quantification, and impurity profiling of furan derivatives in pharmaceutical and biochemical matrices.

Doc ID: AN-FUR-2025-v1.0 Scope: Identification, Quantification, and Structural Elucidation of Furanic Compounds (Furan, HMF, Furfural, and Derivatives).[1]

Executive Summary & Strategic Approach

Furan derivatives occupy a dual role in pharmaceutical sciences: they serve as versatile building blocks for Active Pharmaceutical Ingredients (APIs) (e.g., ranitidine, nitrofurantoin) and as potential genotoxic impurities (e.g., furan, 5-hydroxymethylfurfural [HMF]) formed during thermal processing or degradation.

Effective characterization requires a bifurcated analytical strategy based on volatility and polarity :

  • Volatile Furans (e.g., Furan, 2-methylfuran): Require Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to prevent analyte loss and minimize matrix interference.

  • Non-Volatile/Polar Furans (e.g., HMF, Furoic acid): Require Reverse-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) with UV or MS detection.

This guide provides validated protocols for both streams, grounded in ICH guidelines and field-proven methodologies.

Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the physicochemical properties of the target furan derivative.

FuranAnalysis Start Target Furan Derivative Volatility Is the analyte volatile? (BP < 100°C) Start->Volatility VolatileYes Yes (e.g., Furan, Methylfuran) Volatility->VolatileYes Yes VolatileNo No (e.g., HMF, Furfural) Volatility->VolatileNo No Matrix Matrix Type VolatileYes->Matrix Solid Solid/Complex Liquid Matrix->Solid High Sensitivity Req. Technique2 Static Headspace GC-MS (Residual Solvents) Matrix->Technique2 Std. QA/QC Technique1 HS-SPME-GC-MS (Trace Level < 10 ppb) Solid->Technique1 Polarity Polarity Assessment VolatileNo->Polarity HighPolar Highly Polar (Metabolites, Acids) Polarity->HighPolar MedPolar Med. Polarity (Aldehydes, Alcohols) Polarity->MedPolar Technique3 HILIC-MS/UV (Ammonium Formate Buffer) HighPolar->Technique3 Technique4 RP-HPLC-DAD (C18, Aqueous/MeOH) MedPolar->Technique4

Figure 1: Analytical Decision Matrix for Furan Derivatives. Selects technique based on analyte volatility and polarity.

Protocol A: Volatile Furan Analysis via HS-GC-MS

Target Analytes: Furan, 2-Methylfuran, 3-Methylfuran.[1] Application: Impurity profiling in drug products; Residual solvent analysis.[2] Rationale: Direct liquid injection is unsuitable due to the high volatility of furan (BP: 31.3°C). Static Headspace (HS) ensures equilibrium extraction without contaminating the inlet with non-volatile matrix components.

System Configuration[3]
  • Instrument: GC-MS (Single Quadrupole or Triple Quad) with Headspace Sampler.

  • Column: PLOT Q (Porous Layer Open Tubular) or HP-5MS (30 m × 0.25 mm, 0.25 µm). Note: PLOT columns offer better retention for highly volatile furans.

  • Carrier Gas: Helium (Constant flow: 1.0 mL/min).

  • Detector: MS in SIM (Selected Ion Monitoring) mode for quantitation.

Reagents & Standards
  • Internal Standard (ISTD): Furan-d4 (Deuterated furan). Crucial for correcting matrix effects and variability in HS extraction efficiency.

  • Diluent: Water/Methanol (90:10 v/v) or Benzyl Alcohol (for high-boiling matrices).

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 500 mg of sample (powdered tablet or liquid) into a 20 mL headspace vial.

    • Add 5 mL of diluent containing ISTD (Furan-d4 at 50 ng/mL).

    • Critical Step: Immediately seal with a PTFE/Silicone septum crimp cap to prevent evaporative loss.

    • Trustworthiness Check: Prepare a "blank" vial (diluent only) to monitor laboratory background furan levels.

  • Headspace Incubation:

    • Temp: 60°C. Caution: Do not exceed 80°C. Higher temperatures can artificially generate furan from carbohydrate/lipid precursors in the matrix (Maillard reaction).

    • Equilibration Time: 30 minutes with high agitation.

  • GC Parameters:

    • Injector: Split ratio 10:1, Temp 200°C.

    • Oven Program: 40°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).

  • MS Detection (SIM Mode):

    • Furan: Quant Ion m/z 68; Qualifier m/z 39.[3]

    • Furan-d4 (ISTD): Quant Ion m/z 72; Qualifier m/z 42.

System Suitability & Acceptance Criteria
ParameterAcceptance Criteria
Resolution > 1.5 between Furan and 2-Methylfuran
ISTD Recovery 80% - 120% relative to standard
RSD (n=6) < 5.0% for peak area ratio
Sensitivity S/N > 10 at Limit of Quantitation (LOQ)

Protocol B: Non-Volatile Furan Analysis via HPLC-UV/DAD

Target Analytes: 5-Hydroxymethylfurfural (HMF), Furfural, 2-Furoic Acid. Application: Stability testing of parenteral solutions; degradation studies. Rationale: These compounds are polar and thermally labile. HPLC provides separation without thermal stress.

System Configuration[3]
  • Instrument: HPLC or UHPLC with Diode Array Detector (DAD).

  • Column:

    • Option A (General): C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

    • Option B (Polar Metabolites): HILIC Column (e.g., Amide or Diol phase) – Recommended if retaining highly polar acid metabolites.

Mobile Phase & Gradient[4]
  • Solvent A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid). Acidic pH suppresses ionization of furoic acids, improving retention on C18.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient (C18):

    • 0 min: 5% B

    • 10 min: 20% B

    • 15 min: 90% B

    • 20 min: 5% B (Re-equilibration)

Detection[1][5]
  • Wavelength:

    • 285 nm: Max absorption for HMF and Furfural.

    • 254 nm: Secondary confirmation.

  • Spectral Library: Capture UV spectra (200–400 nm) to confirm peak purity.

Experimental Workflow (HMF Quantification)
  • Standard Prep: Dissolve HMF reference standard in water to 1 mg/mL. Dilute to working range (0.1 – 50 µg/mL).

  • Sample Prep: Dilute liquid formulations 1:10 with Mobile Phase A. Filter through 0.22 µm PVDF filter.

  • Self-Validating Step (Linearity): Inject 5 standards.

    
     must be > 0.999.[4]
    
  • Analysis: Inject 10 µL. Monitor retention time (RT approx 5-7 min for HMF on C18).

Structural Elucidation: NMR & IR Characteristics

When identifying unknown furan impurities, use Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5]

1H-NMR Fingerprint (CDCl3)

Furan ring protons exhibit distinct chemical shifts and coupling constants (


).
  • 
    -Protons (Positions 2, 5): 
    
    
    
    7.4 – 7.6 ppm (Deshielded by Oxygen).
  • 
    -Protons (Positions 3, 4): 
    
    
    
    6.3 – 6.5 ppm.
  • Coupling: Typical

    
     or 
    
    
    
    is ~1.8 Hz;
    
    
    is ~3.5 Hz.
  • Differentiation: A 2-substituted furan (e.g., Furfural) will lose one

    
    -signal and show a doublet for the remaining 
    
    
    
    -proton (
    
    
    Hz) and a doublet-of-doublets for the
    
    
    -protons.
IR Spectroscopy[7]
  • C=C Ring Stretch: 1500 – 1600 cm⁻¹.

  • C-H Ring Stretch: > 3100 cm⁻¹ (Characteristic of aromatics).

  • Aldehyde (if HMF/Furfural): Sharp band at ~1670–1700 cm⁻¹ (C=O).

References

  • Teixidó, E., et al. (2012). "Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF)." Wiley Online Library. Link

  • US Food and Drug Administration (FDA). (2020).[6] "Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Drug Impurities." LabCompare. Link

  • Shimadzu Corporation. (2025).[3] "Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS." Application News No. 01-00906-EN. Link

  • PerkinElmer. (2012). "Determination of Furan in Food by Gas Chromatography–Mass Spectrometry and Headspace Sampling." Chromatography Online. Link

  • Stenutz, R. (2025).[7] "NMR chemical shift prediction of furanes." Stenutz.eu. Link

  • Tsao, W.X., et al. (2023). "Improved Analytical Method for Determination of Furan and Its Derivatives... by HS-SPME Arrow Combined with GC-MS/MS." Journal of Agricultural and Food Chemistry. Link

Sources

Application Notes & Protocols: A Framework for the Biological Evaluation of Novel Furan Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of medicinal chemistry.[1][2] Regarded as a "privileged scaffold," its structure is present in a multitude of natural products and synthetic pharmaceuticals, demonstrating a vast spectrum of biological activities.[3][4][5] Furan derivatives have been investigated for their potent antimicrobial, anti-inflammatory, antiviral, and anticancer properties, making them a fertile ground for the discovery of new therapeutic agents.[1][2][4][5] The electron-rich nature and aromaticity of the furan ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

This guide provides a comprehensive, tiered framework for the initial biological evaluation of novel furan derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. Our approach prioritizes a logical progression from broad safety and toxicity profiling to the investigation of specific, therapeutically relevant activities.

Part 1: Foundational Analysis - In Vitro Cytotoxicity Profiling

Expert Rationale: Before investigating the potential therapeutic efficacy of a novel compound, it is imperative to first establish its safety profile. An initial cytotoxicity screen against both cancerous and non-cancerous human cell lines provides a critical baseline for a compound's therapeutic index—the concentration range where it can exert a therapeutic effect without causing significant harm to healthy cells.[6][7] This step is fundamental for identifying promising candidates and eliminating overtly toxic molecules early in the development pipeline, thereby conserving resources.[8][9] The MTT assay is a robust, reproducible, and high-throughput colorimetric method for this purpose, indirectly measuring cell viability through metabolic activity.[6][10]

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture selected cell lines (e.g., HEK293, HeLa, MCF-7) C Seed cells in 96-well plates and allow to adhere A->C B Prepare serial dilutions of novel furan compounds D Treat cells with furan compounds (24-48h incubation) B->D C->D E Add MTT reagent and incubate (2-4h) D->E F Solubilize formazan crystals with DMSO or isopropanol E->F G Measure absorbance at 570 nm using a plate reader F->G H Calculate % cell viability vs. untreated control G->H I Determine IC50 values (Dose-Response Curve) H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Assay for Measuring Cell Viability

This protocol quantifies the concentration at which a novel furan derivative inhibits cell viability by 50% (IC50).

Materials:

  • Human cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HEK293 - non-cancerous embryonic kidney).[10]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Novel furan compounds dissolved in sterile DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide) or isopropanol.

  • 96-well flat-bottom plates.

  • Multi-channel pipette and plate reader.

  • Positive control (e.g., Doxorubicin).

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[11]

Data Presentation: Hypothetical Cytotoxicity of Novel Furans
Compound IDCell Line (Cancer) IC50 (µM)Cell Line (Non-Cancerous) IC50 (µM)Selectivity Index (SI)¹
MCF-7 HEK293
Furan-A018.4> 100> 11.9
Furan-A0215.245.13.0
Furan-A0398.6> 100~1.0
Doxorubicin1.25.84.8

¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.

Part 2: Screening for Antimicrobial Efficacy

Expert Rationale: The furan nucleus is a well-established pharmacophore in antimicrobial agents.[12][13] Therefore, a primary screen for antibacterial and antifungal activity is a logical next step. The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[14] This quantitative measure allows for direct comparison of the potency of different furan derivatives against a panel of clinically relevant pathogens.

Workflow for MIC Determination

G A Prepare 2-fold serial dilutions of furan compounds in a 96-well plate C Inoculate all wells (except sterility control) with the microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 37°C for 16-24 hours C->D E Visually inspect for turbidity or use a viability indicator (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution for MIC Determination

This protocol determines the potency of novel furans against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[14]

  • Fungal Strains: Candida albicans.

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Positive controls (e.g., Gentamicin for bacteria, Fluconazole for fungi).

  • Negative control (broth with DMSO).

  • Spectrophotometer for standardizing inoculum.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each furan compound in the appropriate broth. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further, dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the test compound, positive control, and negative control. Leave one well with broth only as a sterility control.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14] This can be assessed visually or by measuring absorbance.

Data Presentation: Hypothetical Antimicrobial Activity of Furan-Carboxamide Derivatives
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
FCA-0481632
FCA-064816
FCA-084816
Gentamicin0.51N/A
FluconazoleN/AN/A2
(Data table adapted from representative furan screening data.[12])

Part 3: Assessing Anti-inflammatory Potential

Expert Rationale: Many pathological conditions are driven by chronic inflammation. Furan derivatives have been noted for their ability to modulate inflammatory pathways.[1] A highly effective method for screening anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[15] LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of NO. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite, a stable breakdown product of NO, in the culture supernatant.[16]

Signaling Pathway for NO Production in Macrophages

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound Novel Furan Compound (Potential Inhibitor) Compound->NFkB Compound->iNOS

Caption: Simplified pathway of LPS-induced NO production and potential inhibition points.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

This protocol evaluates a compound's ability to reduce NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete culture medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • Novel furan compounds (at non-toxic concentrations determined from Protocol 1).

  • Positive control (e.g., Dexamethasone).

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Sodium nitrite standard solution.

  • 96-well plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the furan compounds or Dexamethasone. Incubate for 1-2 hours. Causality Note: This pre-treatment allows the compound to enter the cells and interact with its potential targets before the inflammatory stimulus is applied.

  • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

    • Causality Note: The Griess reagent reacts with nitrite to form a purple azo compound, the intensity of which is proportional to the amount of NO produced.

  • Data Acquisition: Measure the absorbance at 540 nm. A sodium nitrite standard curve must be generated to quantify the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation: Hypothetical Anti-inflammatory Activity of Novel Furans
Compound IDConcentration (µM)% NO Inhibition (± SD)
Furan-B011065.2 ± 4.1
2588.7 ± 3.5
Furan-B021021.4 ± 5.8
2545.3 ± 4.9
Dexamethasone192.5 ± 2.8

Conclusion and Future Directions

This application note outlines a validated, multi-tiered strategy for the initial biological characterization of novel furan derivatives. By systematically progressing from a broad assessment of cytotoxicity to targeted screens for antimicrobial and anti-inflammatory activities, researchers can efficiently identify and prioritize promising lead compounds. The protocols and workflows described herein are designed to be robust and reproducible, providing a solid foundation for any drug discovery program centered on this versatile chemical scaffold.

Compounds that demonstrate high potency and selectivity in these initial assays (e.g., high SI, low MIC, significant NO inhibition) become prime candidates for more advanced studies. Subsequent steps should include elucidation of the specific mechanism of action (e.g., enzyme inhibition assays, Western blotting to probe signaling pathways), further ADME/Tox profiling, and ultimately, validation in in vivo models of disease.[17]

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • "Unlocking Anti-Inflammatory Drugs with Biochemical Assays” - Athmic Biotech Solutions. (2023-08-03).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025-01-23).
  • Exploring Novel Furan Derivatives with Exocyclic Double Bonds: A Technical Guide for Drug Development Professionals - Benchchem.
  • Application Notes and Protocols for Furan-3-Carboxamide Derivatives in Antimicrobial Research - Benchchem.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020-08-19).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15).
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. (2024-09-05).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC.
  • Furan: A Promising Scaffold for Biological Activity.
  • Synthesis and biological evaluation of some novel furan derivatives - ResearchGate. (2025-08-09).
  • Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar. (2011-04-01).
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (2023-06-06).
  • Furan: A Promising Scaffold for Biological Activity. (2024-01-25).
  • Furan Derivatives: A Comparative Guide to Their Antibacterial Activity - Benchchem.
  • Synthesis and antimicrobial activity of new furan derivatives - PubMed.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025-08-09).
  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - MDPI. (2024-01-12).
  • Mechanism of Bioactivation of the Furan Ring. - ResearchGate.
  • Validating the Anti-inflammatory Effects of Novel Compounds: A Comparative Analysis - Benchchem.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES - ijrti.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable fluorinated building block. We will address common challenges encountered during its synthesis, providing field-proven insights and evidence-based solutions to ensure a successful and reproducible outcome.

The primary synthetic route involves a two-step process: a Palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C bond, followed by ester hydrolysis to yield the final carboxylic acid. This guide is structured to walk you through a reliable protocol before diving into a detailed troubleshooting section in a direct question-and-answer format.

Section 1: Recommended Synthetic Protocol

This protocol outlines a robust, two-step procedure for the synthesis of the target compound, starting from commercially available materials. The methodology is designed to be self-validating, with clear checkpoints for assessing reaction progress and product purity.

Overall Reaction Scheme:

Step 1: Suzuki-Miyaura Coupling

(Self-created image, not from search results)

Step 2: Saponification

(Self-created image, not from search results)

Experimental Protocol: Step-by-Step Guide

Step 1: Synthesis of Ethyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate

  • Reagent Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 5-bromofuran-2-carboxylate (1.0 eq.), (3-(trifluoromethyl)phenyl)boronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a 3:1 mixture of 1,4-Dioxane and Water (volume appropriate to create a stirrable slurry, e.g., 20 mL for a 5 mmol scale).

  • Inerting the System: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: While maintaining a positive nitrogen pressure, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate ester as a solid or oil.

Step 2: Synthesis of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid (Saponification)

  • Setup: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (e.g., 2:1 ratio).

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to pH 2-3 using 1M hydrochloric acid (HCl). A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

  • Purification & Drying: Dry the solid product under vacuum at 40-50 °C to yield the final product, 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield in the Suzuki Coupling Step

Question: My Suzuki coupling reaction has stalled or is showing very low conversion to the desired product after 16 hours. What are the most likely causes and how can I resolve this?

Answer: Low conversion in a Suzuki-Miyaura coupling is a common issue that can typically be traced back to one of four areas: the catalyst, the base, the reagents, or the reaction conditions.

  • Catalyst Inactivity: The Pd(0) species is the active catalyst, and it is highly sensitive to oxygen.[1][2]

    • Cause: Insufficient degassing of the reaction mixture allows oxygen to oxidize the Pd(0) to inactive Pd(II) oxides.

  • Incorrect Base Selection or Quality: The base plays a critical role in activating the boronic acid for the transmetalation step.[1][2]

    • Cause: The chosen base may be too weak, not soluble enough in the reaction medium, or of poor quality (e.g., hydrated when it should be anhydrous). While K₂CO₃ is a good starting point, some systems benefit from other bases.

    • Solution: Consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or a soluble phosphate base like potassium phosphate (K₃PO₄).[3] Ensure the base is finely powdered to maximize surface area and is anhydrous.

  • Poor Boronic Acid Quality: Boronic acids can undergo decomposition (protodeboronation) or form inactive trimeric anhydrides (boroxines) upon storage.

    • Cause: Exposure to moisture or prolonged storage can degrade the boronic acid.

    • Solution: Use fresh, high-purity boronic acid. If degradation is suspected, you can sometimes compensate by adding a slight excess (e.g., 1.2-1.5 equivalents).

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction temperature may be too low for the specific catalyst system and substrates.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. While 90 °C is a good starting point for dioxane, some more challenging couplings may require temperatures up to 110 °C.

Issue 2: Significant Side Product Formation

Question: My reaction works, but I am isolating a significant amount of a side product identified as 3,3'-bis(trifluoromethyl)biphenyl. How can I minimize this?

Answer: The formation of 3,3'-bis(trifluoromethyl)biphenyl is the result of a common side reaction in Suzuki couplings known as homocoupling , where the boronic acid couples with itself.

  • Underlying Cause: Homocoupling is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle involving the boronic acid. It can also be exacerbated by high temperatures or an imbalance in the rate of transmetalation versus other steps.

  • Mitigation Strategies:

    • Rigorous Degassing: As with low yield issues, the most effective way to prevent homocoupling is to meticulously remove oxygen from your reaction system before and during the reaction.

    • Control Stoichiometry: Use only a slight excess of the boronic acid (1.05-1.1 equivalents). A large excess can drive the homocoupling pathway.

    • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading (1-2 mol%) can favor the desired cross-coupling pathway over homocoupling.

    • Temperature Management: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 3: Incomplete Ester Hydrolysis (Saponification)

Question: The hydrolysis of my ethyl ester intermediate is very slow, and even after extended time, I see both starting material and product. What adjustments should I make?

Answer: Sluggish saponification is typically due to insufficient hydrolytic power or poor solubility.

  • Cause: The combination of a sterically hindered ester and the electron-withdrawing nature of the aromatic system can reduce the reactivity of the carbonyl group towards nucleophilic attack by hydroxide.

  • Solutions:

    • Increase Temperature: Gently heating the reaction mixture to 40-50 °C can significantly accelerate the rate of hydrolysis.

    • Increase Base Equivalents: Increase the equivalents of LiOH to 3-4 equivalents.

    • Change Solvent System: The addition of water to the THF/methanol mixture can improve the solubility of the hydroxide salt and increase the reaction rate. A solvent system of THF/Methanol/Water (2:1:1) is often effective.

    • Switch the Base: If LiOH is ineffective, sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, as they are stronger bases.

Issue 4: Difficulty Purifying the Final Carboxylic Acid

Question: After acidification and filtration, my final product is an off-color powder and my NMR shows persistent impurities. How can I obtain high-purity material?

Answer: The primary impurities at this stage are often residual starting ester (from incomplete hydrolysis) or colored byproducts formed during the synthesis.[4]

  • Cause of Color: Colored impurities are often high molecular weight, conjugated byproducts (humins) that can form under thermal stress, particularly if the starting furan materials are derived from biomass.[4][5]

  • Purification Strategy:

    • Trituration: Before recrystallization, try triturating (slurrying) the crude solid in a solvent that dissolves the impurities but not the product. A 1:1 mixture of diethyl ether and hexane is a good starting point. This can remove less polar impurities like the starting ester.

    • Recrystallization: This is the most effective method for achieving high purity.

      • Solvent Selection: The ideal solvent will dissolve the product when hot but not when cold. Ethanol, isopropanol, or mixtures with water are excellent candidates.

      • Procedure: Dissolve the crude product in a minimal amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it (use caution with flammable solvents). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.

    • Acid-Base Extraction: If non-acidic impurities are the problem, you can dissolve the crude product in a weak base (like aqueous sodium bicarbonate), wash the aqueous solution with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I perform the Suzuki coupling directly on 5-bromofuran-2-carboxylic acid instead of protecting it as an ester?

A1: While technically possible, it is highly discouraged. The free carboxylic acid can interfere with the catalytic cycle.[6] The acidic proton can react with the base, and the carboxylate anion can coordinate to the palladium center, potentially deactivating the catalyst. Protecting the carboxylic acid as an ester (methyl or ethyl) leads to a much cleaner, higher-yielding, and more reproducible reaction.

Q2: What is the best palladium catalyst and ligand combination for this reaction?

A2: For this type of aryl-heteroaryl coupling, Pd(PPh₃)₄ is a reliable and commercially available choice.[3] However, for more challenging or scalable syntheses, using a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a specific phosphine ligand can offer advantages. Bulky, electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or tri-tert-butylphosphine (P(t-Bu)₃) are often effective for Suzuki couplings.[2]

Q3: How should I handle and store (3-(trifluoromethyl)phenyl)boronic acid?

A3: Organoboronic acids should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere. They are sensitive to moisture and air, which can lead to degradation over time. Always handle them quickly in the open air and ensure containers are tightly sealed after use.

Q4: What are the expected spectroscopic signatures for my final product?

A4: Please refer to the data table in Section 5 for expected NMR shifts and other key characterization data. The ¹H NMR is particularly informative: expect to see two doublets for the furan protons (typically between 6.5-7.5 ppm) and a characteristic pattern for the four protons on the trifluoromethylphenyl ring in the aromatic region (7.5-8.0 ppm). The ¹⁹F NMR will show a singlet for the -CF₃ group.

Section 4: Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the palladium-catalyzed cross-coupling reaction: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² (Di-organo Complex) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxiAdd Organoboron R²-B(OR)₂ (Activated Boronic Acid) Organoboron->Transmetal Base Base Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow: Low Coupling Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues in the Suzuki coupling step.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Degas Was the system rigorously degassed? Start->Check_Degas Improve_Degas Action: Improve degassing (N₂ sparging for 20+ min) and re-run. Check_Degas->Improve_Degas No Check_Base Is the base appropriate and high quality? Check_Degas->Check_Base Yes Improve_Degas->Start Re-evaluate Change_Base Action: Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Change_Base No Check_Reagents Are the catalyst and boronic acid fresh? Check_Base->Check_Reagents Yes Change_Base->Start Re-evaluate Use_Fresh Action: Use fresh catalyst and high-purity boronic acid. Check_Reagents->Use_Fresh No Check_Temp Is the temperature optimal? Check_Reagents->Check_Temp Yes Use_Fresh->Start Re-evaluate Increase_Temp Action: Increase temperature in 10°C increments. Check_Temp->Increase_Temp No Success Yield Improved Check_Temp->Success Yes Increase_Temp->Success

Caption: A decision tree for troubleshooting low Suzuki coupling yield.

Section 5: Data Summary

Table 1: Optimized Reaction Parameters for Suzuki Coupling
ParameterRecommended ConditionRationale / Notes
Palladium Catalyst Pd(PPh₃)₄Reliable, commercially available. Other Pd(0) or Pd(II) precursors with phosphine ligands can be used.
Catalyst Loading 3 - 5 mol%Balances reaction rate with cost and ease of removal.
Base K₂CO₃ or K₃PO₄K₃PO₄ is often superior for heteroaryl couplings. Use 2-3 equivalents.
Solvent System 1,4-Dioxane / Water (3:1 to 5:1)Aqueous conditions are essential for the Suzuki reaction mechanism.[8]
Temperature 85 - 100 °CDependent on substrates and catalyst system. Monitor by TLC to avoid decomposition at high temps.
Reaction Time 12 - 18 hoursTypical timeframe; should be determined by reaction monitoring (TLC, LC-MS).
Atmosphere Inert (Nitrogen or Argon)Absolutely critical to prevent catalyst oxidation and homocoupling side reactions.
Table 2: Characterization Data for 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid
Analysis TypeExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.4 (s, 1H, -COOH), ~8.1-7.7 (m, 4H, Ar-H), ~7.4 (d, 1H, Furan-H), ~7.1 (d, 1H, Furan-H). Note: Shifts are predictive and may vary based on solvent and concentration.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~160 (C=O), ~155 (Furan C-O), ~145 (Furan C-Ar), plus signals for aromatic and furan carbons, and the CF₃ quartet (~124 ppm, q).
¹⁹F NMR (376 MHz, DMSO-d₆)δ (ppm): ~ -61. A single peak is expected for the CF₃ group.
IR Spectroscopy (KBr, cm⁻¹)~3100-2500 (broad, O-H stretch), ~1680 (C=O stretch), ~1320 (C-F stretch).
Mass Spectrometry (ESI-)m/z: [M-H]⁻ calculated for C₁₂H₆F₃O₃⁻: 255.02.

References

  • ResearchGate. (2025). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • ResearchGate. (2014). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

  • MDPI. (n.d.). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al₂O₃ Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Defense Technical Information Center. (2013). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2023). Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Retrieved from [Link]

  • MDPI. (2024). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Ester Hydrolysis using KF/TBAF in THF: An Efficient Method for Deprotection of Esters. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • YouTube. (2023). 50 Synthesis strategies using carboxylic acid derivatives V4. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate. Retrieved from [Link]

  • YouTube. (2025). Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

Sources

Side reactions in the synthesis of 5-aryl-2-furoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Aryl-2-Furoic Acids

Ticket System Status: [ONLINE] Current Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiles[1]

Introduction: The Furan Challenge

Welcome to the technical support hub. Synthesizing 5-aryl-2-furoic acids is a deceptive challenge. While the furan ring appears robust, it is an electron-rich diene susceptible to acid-catalyzed ring opening, oxidative degradation, and thermal decarboxylation.[1] Furthermore, the C2/C5 positions are electronically linked, meaning modifications at C5 often destabilize the carboxylic acid at C2.[1]

This guide addresses the three most common synthetic routes and their specific failure modes.

Module 1: The Meerwein Arylation (Radical Pathway)

Context: You are reacting an aryl diazonium salt with 2-furoic acid (or ester) using a Copper(I/II) catalyst. Common Symptom: "The reaction turned into a black tar/sludge, and yield is <20%."[1]

The Root Cause: Radical Polymerization & Sandmeyer Competition

The Meerwein reaction relies on generating an aryl radical (


) from the diazonium salt.
  • Polymerization (The "Tar"): Furan is an excellent radical trap. Instead of a single substitution at C5, the generated radical can initiate a chain reaction, polymerizing the furan ring.[1] This is accelerated if the diazonium salt is added too quickly or if the temperature is uncontrolled.

  • Sandmeyer Reaction: The radical captures the halogen counter-ion (Cl/Br) from the copper salt instead of the furan, regenerating the aryl halide.

Troubleshooting Protocol
IssueDiagnosticCorrective Action
Black Tar Formation TLC shows streak from baseline; no distinct product spot.Dilution & Buffering: Reduce diazonium concentration. Add a radical scavenger or lower the temperature to 0–5°C. Use Acetone/Water (1:1) to solubilize intermediates.
Aryl Halide Recovery NMR shows starting material (Aryl-X) instead of product.Counter-ion Switch: Switch from CuCl₂ to organic electron shuttles or use Tetrafluoroborate (

) diazonium salts to remove the halogen source.
Decarboxylation Product mass is M-44 (Loss of CO₂).pH Control: Maintain pH 3–4. Highly acidic conditions promote decarboxylation of the radical intermediate.
Visualizing the Failure Mode

MeerweinFailure Diazo Aryl Diazonium (Ar-N2+) Radical Aryl Radical (Ar•) Diazo->Radical Cu(I)/Cu(II) Intermediate Radical Adduct (C5-Intermediate) Radical->Intermediate + Furoic Acid Sandmeyer Aryl Halide (Ar-Cl) Radical->Sandmeyer Cl- Capture (Side Rxn) Furoic 2-Furoic Acid Product 5-Aryl-2-Furoic Acid Intermediate->Product -H• (Oxidation) Polymer Polymer/Tar (Black Sludge) Intermediate->Polymer + Excess Radical (Chain Rxn)

Figure 1: The branching pathways of the aryl radical.[1] Note that the polymer pathway is autocatalytic if radical concentration is too high.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: Coupling 5-bromo-2-furoate with an aryl boronic acid. Common Symptom: "I see the homocoupled biaryl impurity, or my boronic acid disappeared without reacting."

The Root Cause: Protodeboronation & Catalyst Poisoning
  • Protodeboronation: 2-Heteroaryl boronic acids (if you are doing the reverse coupling) are notoriously unstable. They hydrolyze rapidly in water/base mixtures, replacing the

    
     group with a proton.
    
  • Free Acid Poisoning: Using free 5-bromo-2-furoic acid often fails because the carboxylate acts as a ligand for Palladium, forming a stable "Pd-carboxylate" resting state that exits the catalytic cycle.

Technical Recommendation: The "Ester Protection" Route

Always protect the carboxylic acid as a methyl or ethyl ester before coupling.

Standard Operating Procedure (SOP):

  • Substrates: Methyl 5-bromo-2-furoate (1.0 eq) + Aryl Boronic Acid (1.2 eq).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos (for sterically hindered aryls).
  • Base/Solvent:

    
     (2.0 eq) in Toluene/Ethanol/Water (4:1:1).[1] Note: The ethanol is crucial for phase transfer.
    
  • Temp: 80°C for 4–12 hours.

  • Workup: Saponification (LiOH/THF/Water) to reveal the acid.

Troubleshooting Table
ObservationDiagnosisSolution
Biaryl (Ar-Ar) Impurity Homocoupling of Boronic Acid.Degas Solvents: Oxygen promotes homocoupling.[2] Sparge with Argon for 15 mins. Slow Addition: Add boronic acid via syringe pump.
Des-bromo Furan Hydrodehalogenation.Solvent Choice: Avoid isopropanol or secondary alcohols which act as hydride sources. Switch to DMF or Dioxane.
Low Conversion Catalyst Poisoning.Check Ligand: Phosphines oxidize over time. Use fresh catalyst. Ensure you are using the ester, not the free acid.
Visualizing the Catalytic Cycle & Errors

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd R-Br TransMet Transmetallation OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation (Ar-B(OH)2 -> Ar-H) TransMet->Proto H2O/Base (Side Rxn) Homo Homocoupling (Ar-Ar) TransMet->Homo O2 presence RedElim->Pd0 Product Release FreeAcid Free Acid Substrate (COO- binds Pd) FreeAcid->OxAdd Inhibits

Figure 2: The Suzuki Cycle. Red nodes indicate entry points for failure. Note that the Transmetallation step is the most vulnerable to side reactions.

Module 3: Direct C-H Arylation (The Atom-Economy Route)

Context: Reacting 2-furoic acid directly with an aryl halide using Pd/Ag catalysis. Common Symptom: "I have a mix of C3, C4, and C5 arylation, plus decarboxylated product."[1]

The Root Cause: Regioselectivity & Decarboxylation
  • Regioselectivity: While C5 (alpha) is most acidic (

    
    ), the carboxylate group can direct palladium to the C3 (beta) position via a "CMD" (Concerted Metallation-Deprotonation) mechanism, especially if bulky ligands are used.
    
  • Decarboxylation: Furoic acids are prone to thermal decarboxylation above 140°C. Silver salts (often used as oxidants/additives) lower this activation energy, causing loss of

    
     to form 2-arylfuran.
    
Optimization Guide
  • Temperature: Keep strictly below 130°C.

  • Blocking: If C3-arylation is persistent, consider using 3-methyl-2-furoic acid to block the beta position, though this changes your target structure.

  • Directing Groups: The free carboxylic acid can act as a directing group to favor C3, so if you want C5, esterify first .[1] The ester is electronically biased toward C5 (electrophilic substitution logic).

FAQ: Quick Troubleshooting

Q: My product is an oil, but it should be a solid. How do I purify it? A: 5-Aryl-2-furoic acids often trap solvent in the crystal lattice.

  • Dissolve the oil in minimal 1M NaOH.

  • Wash the aqueous layer with Ether/DCM (removes non-acidic impurities like biaryls).

  • Slowly acidify the aqueous layer with 1M HCl at 0°C. The product should precipitate as a clean solid.

Q: Can I use the Stille coupling instead of Suzuki? A: Yes, Stille (Organotin) is actually more robust for furans because organostannanes are less prone to hydrolysis than boronic acids.[1] However, the toxicity of tin residues makes it undesirable for late-stage pharmaceutical intermediates. If you must use Stille, use polymer-bound scavengers to remove tin.[1]

Q: Why does my NMR show a broad singlet at 13 ppm? A: That is your carboxylic acid proton. It is normal. If it is missing, you likely decarboxylated your product or formed a salt.[1]

References

  • Meerwein Arylation Mechanism & Side Products

    • Obushak, M. D.[1] "Meerwein arylation: A new look at an old reaction." Chemistry of Heterocyclic Compounds, 2006.[1]

    • [1]

  • Suzuki Coupling on Furoates (Protocol & Esters)

    • Billingsley, K., Buchwald, S. L.[1] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[1]

    • [1]

  • Protodeboronation of Heteroaryl Boronic Acids

    • Cox, P. A., et al.[1][3] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010.[1]

    • [1]

  • Decarboxylation of Furoic Acids

    • Mochizuki, Y., et al.[1] "Thermal Decarboxylation of 2-Furoic Acid."[4] Journal of Agricultural and Food Chemistry, 2020.[1]

    • [1]

  • Direct C-H Arylation Selectivity

    • Glover, B., et al.[1] "Regioselective Palladium-Catalyzed Arylation of Furoic Acids." Journal of Organic Chemistry, 2003.[1]

    • [1]

Sources

Enhancing the biological activity of 5-phenylfuran-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Phenylfuran-2-Carboxylic Acid (5-PFCA) Optimization Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist

Welcome to the 5-PFCA Development Hub

You are likely here because you are utilizing the 5-phenylfuran-2-carboxylic acid scaffold as a core pharmacophore—perhaps for GPR35 agonism , glycolate oxidase inhibition , or antimicrobial applications. While this scaffold is synthetically accessible, it presents distinct challenges in metabolic stability and cellular permeability.[1]

This guide is structured as a series of Support Tickets addressing the most frequent failures we see in client workflows.

Ticket #101: Synthesis Yields are Low (<30%) in Suzuki Coupling

User Report:

"I am trying to couple 5-bromo-2-furoic acid with various phenylboronic acids using standard Suzuki conditions (Pd(PPh3)4, Na2CO3, Toluene/Water). The reaction turns black immediately, and I'm getting <30% yield with significant dehalogenation."

Root Cause Analysis: The furan ring is electron-rich and sensitive. Standard conditions often fail due to:

  • Catalyst Poisoning: The furan oxygen can coordinate with palladium, inhibiting the catalytic cycle.

  • Protodeboronation: Furan boronic acids (if used inversely) are notoriously unstable and prone to hydrolysis before coupling occurs.

  • Decarboxylation: Conducting the reaction on the free acid at high temperatures can lead to thermal decarboxylation.

Resolution Protocol: Switch to a Ligand-Controlled High-Activity System . We recommend the "Buchwald Pre-Catalyst" approach or bidentate ligands which resist de-ligation.

Optimized Protocol (The "Furan-Specific" Method):

ComponentStandard (Fail)Recommended (Success) Rationale
Catalyst Pd(PPh3)4Pd(dppf)Cl₂·DCM or XPhos Pd G2 Bidentate ligands (dppf) prevent catalyst decomposition; XPhos boosts oxidative addition on electron-rich rings.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃ Anhydrous bases in polar solvents reduce protodeboronation.
Solvent Toluene/H₂ODME or 1,4-Dioxane Higher boiling point and better solubility for polar intermediates.
Protecting Group None (Free Acid)Methyl/Ethyl Ester Crucial: Always couple the ester, then hydrolyze (LiOH/THF) in a second step to avoid catalyst interference by the carboxylate.

Visual Workflow (Synthesis Logic):

SynthesisWorkflow Start Start: 5-Bromo-2-furoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K3PO4) Step1->Step2 Check QC Check: Is Yield > 70%? Step2->Check Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Check->Step3 Yes Fail Troubleshoot: Switch to XPhos Pd G2 Check->Fail No Final Final Product: 5-Aryl-2-furoic acid Step3->Final Fail->Step2

Caption: Optimized synthetic route preventing catalyst poisoning via ester protection and high-activity ligands.

Ticket #204: High Biochemical Potency, Low Cellular Activity

User Report:

"Our analogs show nanomolar potency against GPR35 in membrane preparations (GTPγS assay), but they are inactive in whole-cell calcium mobilization assays."

Root Cause Analysis: This is a classic "Molecular Obesity" vs. Permeability conflict.

  • Ionization: The carboxylic acid (pKa ~3.5–4.0) is fully ionized at physiological pH (7.4). The negatively charged carboxylate cannot passively diffuse through the lipid bilayer to reach intracellular signaling domains or nuclear receptors.

  • Efflux: Anionic species are often substrates for OAT (Organic Anion Transporter) efflux pumps.

Resolution Protocol: You must mask the charge or utilize a bioisostere that maintains hydrogen bond acceptor/donor capability but improves lipophilicity (LogD).

Strategy A: The Prodrug Approach Synthesize the acetoxymethyl ester (POM) or ethyl ester . These are cleaved by intracellular esterases to release the active acid inside the cell.

Strategy B: Bioisosteric Replacement Replace the carboxylic acid with a Tetrazole or Oxadiazolone . These mimics maintain the acidic proton required for the arginine-bridge interaction in GPR35 but often have better permeability profiles.

Comparative Data (GPR35 Agonism):

Compound IDR-Group (Phenyl)Acid HeadgroupEC₅₀ (GTPγS)EC₅₀ (Cell - Ca²⁺)Notes
Ref-1 H-COOH1.2 µM>50 µMPoor permeability.
Ref-2 3,4-dichloro-COOH15 nM450 nMLipophilic tail helps, but acid limits entry.
Ref-3 (Prodrug) 3,4-dichloro-COOEt Inactive22 nM Active after intracellular hydrolysis.
Ref-4 (Iso) 3,4-dichloro-Tetrazole 45 nM60 nMBalanced permeability/potency.

Ticket #309: Rapid Clearance & Hepatotoxicity Signals

User Report:

"We are seeing high intrinsic clearance (CLint) in liver microsomes and a positive Ames test. Is the furan ring the problem?"

Root Cause Analysis: Yes. The furan ring is a structural alert (toxicophore) .

  • Metabolic Activation: Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) oxidize the furan ring to a cis-enedial (via an epoxide intermediate).

  • Covalent Binding: This reactive enedial is a potent Michael acceptor that covalently binds to proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.

Resolution Protocol: You must block the metabolic "hotspots" on the furan ring or replace the core scaffold.

Step 1: Metabolic Blocking (Fluorination) Install a fluorine atom at the C3 or C4 position of the furan. This withdraws electron density, making the ring less susceptible to oxidative attack by P450s.

Step 2: Scaffold Hopping If toxicity persists, replace the furan with Thiophene (Sulfur) or Thiazole . Thiophenes are aromatic bioisosteres that are significantly more metabolically stable and less prone to ring-opening.

Mechanism of Toxicity & Mitigation:

ToxicityPathway Furan Parent Drug (Furan Scaffold) CYP CYP450 Oxidation Furan->CYP Epoxide Reactive Epoxide (Intermediate) CYP->Epoxide Ring Oxidation Enedial Cis-Enedial (Toxic Michael Acceptor) Epoxide->Enedial Ring Opening Tox Hepatotoxicity / DNA Alkylation Enedial->Tox Covalent Binding Solution Solution: Scaffold Hop Replace Furan with Thiophene Solution->Furan Prevention

Caption: The metabolic activation pathway of furan leading to toxicity, and the scaffold hopping solution.

References

  • GPR35 Agonist Discovery

    • Title: Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists.[2]

    • Source: Journal of Medicinal Chemistry (via ResearchG
    • URL:

  • Suzuki Coupling on Furans

    • Title: Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
    • Source: Arkivoc (via ResearchG
    • URL:

  • Furan Metabolic Toxicity

    • Title: Mechanism of metabolic cleavage of a furan ring.[3]

    • Source: Drug Metabolism and Disposition (PubMed).
    • URL:

  • Bioisosterism Strategies

    • Title: Phenyl-to-Furan Bioisosteric Replacement: A Compar
    • Source: BenchChem.[1][4]

    • URL:

Sources

Method development for quantifying 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid in biological samples

[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for TF-FCA . This guide addresses the specific bioanalytical challenges posed by this molecule. As a furan-2-carboxylic acid derivative with a lipophilic trifluoromethyl-phenyl tail, TF-FCA presents a classic "acidic lipophile" profile.[1]

Chemist-to-Chemist Profile:

  • Core Structure: Furan ring with a carboxylic acid (hydrophilic head) and a CF3-phenyl group (lipophilic tail).[1]

  • pKa: Estimated ~3.2 – 3.7 (Carboxylic acid moiety).[1]

  • LogP: High (>3.[1]0) due to the trifluoromethyl and aromatic rings.

  • Ionization: ESI Negative Mode (

    
    ) is the only viable option for high sensitivity.[1]
    

Critical Challenge: The combination of high lipophilicity and acidity creates a "sticky" molecule that is prone to carryover and phospholipid matrix effects if not extracted cleanly.

Method Development Decision Matrix

Before starting wet-lab work, review this decision tree to select the correct workflow for your sensitivity requirements.

MethodDecisionTreeStartStart: Define Sensitivity NeedsSensitivityRequired LLOQ?Start->SensitivityHighSensHigh Sensitivity (< 1 ng/mL)Sensitivity->HighSensModSensModerate Sensitivity (> 10 ng/mL)Sensitivity->ModSensSPESolid Phase Extraction (SPE)Use Mixed-Mode Anion Exchange (MAX)HighSens->SPEBest Clean-upLLELiquid-Liquid Extraction (LLE)Acidic pH + Ethyl Acetate/MTBEHighSens->LLEGood AlternativePPTProtein Precipitation (PPT)Acetonitrile (Risk: Matrix Effect)ModSens->PPTFastestLC_AcidLC Condition: C18 ColumnMobile Phase: 0.1% Formic AcidSPE->LC_AcidLLE->LC_AcidPPT->LC_AcidMS_NegMS/MS: ESI Negative ModeMonitor [M-H]- -> [M-CO2]-LC_Acid->MS_Neg

Figure 1: Strategic decision tree for TF-FCA method development based on sensitivity requirements.

Sample Preparation (The "Clean" Extract)

Q: Why am I seeing significant ion suppression at the retention time of TF-FCA when using Protein Precipitation (PPT)?

A: PPT (using Methanol or Acetonitrile) removes proteins but leaves phospholipids in the supernatant. TF-FCA is lipophilic (due to the CF3-phenyl group) and likely elutes in the same late-gradient region as phosphatidylcholines (PCs).[1] These PCs compete for charge in the ESI source, causing signal suppression.

Solution: Switch to Liquid-Liquid Extraction (LLE) . This is the "Gold Standard" for acidic lipophilic drugs.[1]

Recommended LLE Protocol

This protocol uses pH manipulation to neutralize the acid, forcing it into the organic layer while leaving polar matrix components behind.

StepActionScientific Rationale
1 Aliquot 50 µL Plasma.Standard volume.
2 Add Internal Standard (IS) .Use a stable isotope labeled analog (e.g., TF-FCA-d4) if available.[1]
3 Add 200 µL 5% Formic Acid .Critical: Lowers pH < 3.[1]0. This protonates the carboxylic acid (COOH), making the molecule neutral and soluble in organic solvent.
4 Add 600 µL Ethyl Acetate:Hexane (80:20) .Ethyl acetate extracts the drug; Hexane reduces the extraction of more polar impurities.
5 Vortex (10 min) & Centrifuge.Ensures equilibrium partition.[1]
6 Transfer supernatant & Evaporate.Dry under Nitrogen at 40°C.
7 Reconstitute.Use Mobile Phase A:B (50:50).[1] Match the initial gradient to prevent peak distortion.

Chromatography & Mass Spectrometry

Q: Which ionization mode should I use? I see a weak signal in Positive Mode.

A: Use ESI Negative Mode . TF-FCA contains a carboxylic acid.[1][2][3] In positive mode, it resists protonation. In negative mode, it easily loses a proton to form the carboxylate anion

  • Precursor Ion: m/z ~271 (Based on MW ~272).[1]

  • Fragment Ions: Look for the loss of

    
     (M-44) which is characteristic of carboxylic acids [1].
    
Q: My peaks are tailing. How do I fix this?

A: Peak tailing for acidic compounds usually indicates secondary interactions with silanols on the column or inadequate pH control.

  • Column: Ensure you are using a high-purity, fully end-capped C18 column (e.g., Waters BEH C18 or Phenomenex Kinetex C18).[1]

  • Mobile Phase Modifier: You must keep the pH acidic to keep the carboxylic acid protonated during the run for sharp focusing on the C18 column.

    • Recommendation: Water + 0.01% Formic Acid (Phase A) and Acetonitrile + 0.01% Formic Acid (Phase B).[1]

    • Note: While high acid suppresses ESI- signal, a low concentration (0.01%) is a necessary compromise for peak shape.[1] Alternatively, use 5mM Ammonium Acetate (pH 5.[1]0) if sensitivity is too low with formic acid.[1]

Troubleshooting Guide (FAQ)

Issue 1: High Carryover (>20% of LLOQ in Blank)

Diagnosis: The trifluoromethyl (

Fix:1
  • Wash 1 (Aqueous): Water:MeOH (90:[1]10) + 0.1% Formic Acid.[1][4]

  • Wash 2 (Organic): Acetonitrile:IPA:Acetone (40:30:30) + 0.1% Formic Acid.[1][4] The Acetone/IPA mix is crucial for dissolving fluorinated compounds.

Issue 2: Non-Linear Calibration Curves (Quadratic fit required)

Diagnosis: Carboxylic acids can form dimers at high concentrations in the ESI source or during evaporation, leading to saturation of the monomer signal. Fix:

  • Use a weighted linear regression (1/x²) .

  • Reduce the injection volume.[1]

  • Ensure the Internal Standard tracks the ionization efficiency perfectly (Deuterated IS is mandatory here).[1]

Issue 3: Drift in Retention Time

Diagnosis: If using a simple water/ACN gradient, the column may not be re-equilibrating fully, or the pH is fluctuating. Fix: Buffer the aqueous phase. Even 2mM Ammonium Formate is better than pure water with acid.[1] It stabilizes the protonation state of the furan-carboxylic acid.

Validation & Compliance (FDA/EMA)

When validating this method, pay special attention to Matrix Factor (MF) .

  • Requirement: According to FDA Bioanalytical Method Validation Guidance (2018) [2], you must assess MF using 6 lots of blank matrix.

  • Acceptance: The CV of the IS-normalized matrix factor must be <15%.

  • Why it matters for TF-FCA: Furan acids are often biomarkers for uremia (e.g., CMPF).[1] If your biological samples come from patients with kidney disease, endogenous furan acids might interfere.[1] Ensure your selectivity tests include uremic plasma.[1]

References

  • Gowda, S.G.B., et al. (2018).[1] Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research.[1] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Available at: [Link][1]

  • Han, J., et al. (2020).[1] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[1][2][5][6] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Available at: [Link][1]

Validation & Comparative

Strategic Placement of Trifluoromethyl Groups: A Comparative Guide to Ortho, Meta, and Para Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethyl (


) group is a "magic methyl" in medicinal chemistry, capable of profoundly altering the physicochemical and biological profile of a lead compound. However, the efficacy of a 

substitution is strictly positional. This guide moves beyond the general benefits of fluorination to provide a rigorous comparison of ortho, meta, and para isomers. We analyze how specific placement dictates electronic vectors, conformational locking, and metabolic clearance, providing a decision framework for rational drug design.

Part 1: Physicochemical Profiling – The Data Foundation

To rationalize the biological differences between isomers, we must first quantify their steric and electronic distinctiveness. The


 group is unique: it is highly electronegative yet bulky, creating a dichotomy where ortho substitution is dominated by sterics, while meta and para are dominated by electronics.
Table 1: Comparative Physicochemical Parameters of Isomers[1]
ParameterOrtho- (

)
Meta- (

)
Para- (

)
Implication
Hammett Constant (

)
N/A (Steric interference)


Para exerts the strongest electron-withdrawing effect, lowering the pKa of phenols/anilines most effectively.
Hansch Lipophilicity (

)

to


to


Increases

by ~1.2 units regardless of position, but ortho can mask polar groups, artificially boosting permeability.
Steric Bulk (

-value)
High (

kcal/mol)
ModerateLow (exposed)Ortho-

is sterically similar to an isopropyl group; it forces non-planar conformations.
Dipole Vector Towards ring fusionObliqueLinearPara maximizes the dipole moment along the C1-C4 axis, often critical for specific electrostatic pockets.

Expert Insight: Do not rely on


 values from standard tables. The "Ortho Effect" invalidates standard Hammett linearity due to steric inhibition of resonance and direct field effects. Treat 

primarily as a conformational anchor .

Part 2: The "Ortho Effect" & Conformational Control

The most distinct application of the


 group is in the ortho position, particularly in biaryl systems (e.g., kinase inhibitors). Unlike meta or para isomers, which allow the aromatic rings to remain relatively planar (dihedral angle 

), an ortho-

forces a significant twist (

) to relieve steric strain.
Case Study: Efficacy Switch in CXCR3 Ligands

In the development of CXCR3 modulators, the position of the substituent acts as a functional switch.[1]

  • Meta/Para-

    
    :  Allows planar conformation 
    
    
    
    Antagonist activity.
  • Ortho-

    
    :  Forces twisted conformation 
    
    
    
    Agonist activity.

This phenomenon validates the use of


 not just for binding affinity, but for conformational selection  of the target protein state.
Visualization: Isomer Selection Workflow

The following decision tree illustrates the logic flow for selecting an isomer based on structural and metabolic needs.

CF3_Selection_Logic Start Lead Optimization Goal Decision1 Is the target site planar or a hydrophobic tunnel? Start->Decision1 Branch_Planar Planar/Linear Site Decision1->Branch_Planar Yes Branch_Twist Restricted/Twisted Pocket Decision1->Branch_Twist No (Biaryl twist needed) Decision2 Metabolic Liability? Branch_Planar->Decision2 Ortho_Path Ortho-CF3 Branch_Twist->Ortho_Path Force >60° torsion Meta_Path Meta-CF3 Decision2->Meta_Path Fill Hydrophobic Pocket Para_Path Para-CF3 Decision2->Para_Path Block Para-Hydroxylation

Figure 1: Decision logic for selecting trifluoromethyl regioisomers based on conformational and metabolic requirements.

Part 3: Metabolic Stability (ADME)

The C-F bond is metabolically inert (bond energy ~116 kcal/mol). However, the position of the


 group dictates the survival of the rest of the molecule.
  • Para-Blocking: The para position is the most electron-rich and accessible site for CYP450-mediated oxidation. Placing a

    
     here effectively "caps" the metabolic soft spot, significantly extending half-life (
    
    
    
    ).
  • Ortho-Shielding: An ortho-

    
     group can sterically shield a labile functional group (e.g., an amide or ether) at the adjacent position from hydrolytic enzymes, a strategy often used to protect linker regions in drug conjugates.
    

Part 4: Experimental Protocol – Microsomal Stability Assay

To empirically validate the metabolic advantages of your chosen isomer, the Microsomal Stability Assay is the gold standard. This protocol is designed to be self-validating using internal controls.

Methodology: Comparative Intrinsic Clearance ( )

Objective: Determine the in vitro


 and 

of o-, m-, and p- isomers to quantify metabolic protection.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (

    
     final conc, to ensure first-order kinetics).
    
  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Workflow:

  • Pre-Incubation:

    • Prepare a master mix of microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4).

    • Spike with Test Compound (1

      
      M).
      
    • Incubate at 37°C for 5 minutes. Why? To allow enzyme-substrate binding equilibrium.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Self-Validation Check: Include a "No-NADPH" control well. If degradation occurs here, your compound is chemically unstable, not metabolically unstable.

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      
      min.
    • Quench immediately in 150

      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • 
      .
      
    • 
      .
      
Visualization: Assay Workflow

Microsomal_Assay cluster_sampling Sampling Loop (0-60 min) Prep Master Mix Prep (Microsomes + Buffer) Spike Spike Compound (1 µM Final) Prep->Spike PreWarm 37°C Pre-incubation (5 min) Spike->PreWarm Start Add NADPH (Start Reaction) PreWarm->Start Sample Aliquot 50 µL Start->Sample t=0,5,15... Quench Quench in ACN (+ Internal Std) Sample->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Figure 2: Workflow for the Microsomal Stability Assay to determine intrinsic clearance of isomers.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Gómez-Cañas, M., et al. (2016). Biological characterization of conformationally restricted isomers of the high affinity CXCR3 modulator VUF11222. Scientific Reports, 6, 23620. (Case study on Ortho/Meta efficacy switching). Link

Sources

Cross-Reactivity Profiling of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Primary Target: D-Amino Acid Oxidase (DAAO/DAO) Therapeutic Context: Schizophrenia (NMDA Receptor Hypofunction), Neuropathic Pain

Executive Summary & Compound Identity

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid represents a refined class of "Second-Generation" D-Amino Acid Oxidase (DAAO) inhibitors. Unlike the classic inhibitor Sodium Benzoate (millimolar potency) or the early heterocyclic inhibitor CBIO (nanomolar potency but poor solubility), this furan-2-carboxylic acid derivative incorporates a trifluoromethyl bioisostere to enhance lipophilicity and metabolic resistance against hydroxylation.

This guide details the cross-reactivity profiling required to validate this compound as a selective chemical probe. The primary challenge in developing DAAO inhibitors is not potency, but selectivity against D-Aspartate Oxidase (DDO) and preventing direct interaction with the NMDA receptor glycine site .

Physiochemical Profile
PropertyValue / Characteristic
Molecular Formula C₁₂H₇F₃O₃
Molecular Weight 256.18 g/mol
Primary Target DAAO (Human D-Amino Acid Oxidase)
Mechanism Competitive inhibition (binds to the active site, displacing D-Serine)
Key Structural Alert Furan Ring : Potential for metabolic activation (CYP450 liability)
Solubility Low in aqueous media; requires DMSO stock for assays
Comparative Analysis: Performance vs. Alternatives

To objectively assess 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid, it must be benchmarked against established standards. The table below summarizes the theoretical and experimental performance metrics based on the structural class.

Table 1: Benchmarking against Standard DAAO Inhibitors

Feature5-(3-(CF₃)phenyl)furan-2-carboxylic acid CBIO (6-Chloro-1,2-benzisoxazol-3-ol)Sodium Benzoate Compound SUN (Fused pyrrole)
DAAO Potency (IC₅₀) High (< 50 nM) (Predicted Class Average)High (~180 nM)Low (~1 mM)Very High (< 10 nM)
DDO Selectivity High (> 100-fold) ModerateLowHigh
NMDA Gly-Site Affinity Negligible (Desired Profile)LowNoneNone
Metabolic Stability Moderate (CF₃ blocks oxidation, but furan is liable)High (Glucuronidation is main route)HighModerate
BBB Permeability Enhanced (Due to CF₃ lipophilicity)PoorLowModerate
Primary Risk Reactive Metabolites (Furan epoxide formation)Solubility / GlucuronidationHigh dose toxicitySynthesis Complexity

Critical Insight: The trifluoromethyl group at the meta position is a strategic substitution. It prevents the rapid metabolic hydroxylation often seen with simple phenyl-furan analogs, thereby extending the compound's half-life in vivo compared to unsubstituted analogs.

Critical Cross-Reactivity Panels

A robust profiling campaign must address three distinct "risk zones" to validate the compound's utility.

Zone A: The Homolog Panel (Specificity)

The closest structural homolog to DAAO is D-Aspartate Oxidase (DDO) .

  • Why it matters: DDO regulates D-Aspartate and NMDA signaling in different brain regions. Non-selective inhibition confounds phenotypic data.

  • Acceptance Criteria: Selectivity Ratio (IC₅₀ DDO / IC₅₀ DAAO) > 100 .

Zone B: The Pharmacodynamic Confounder (NMDA Receptor)

DAAO inhibitors are designed to elevate D-Serine, which binds to the Glycine site (GlyB) of the NMDA receptor.

  • Why it matters: If the inhibitor itself binds to the GlyB site (as an agonist or antagonist), it creates a "false positive" or "false negative" in functional assays.

  • Method: Radioligand binding assay using [³H]-MDL 105,519 or [³H]-Glycine.

Zone C: The Metabolic Liability (CYP450)

The furan ring is a known structural alert. It can be oxidized by CYP450s to form a reactive cis-2-butene-1,4-dialdehyde, which covalently binds proteins.

  • Requirement: Test inhibition of CYP3A4, CYP2D6, and CYP2C9.

Visualizing the Profiling Workflow

The following diagram illustrates the logical flow for validating the compound, distinguishing between "On-Target" efficacy and "Off-Target" liabilities.

ProfilingWorkflow Compound 5-(3-(CF3)phenyl) furan-2-carboxylic acid PrimaryAssay Primary Screen: DAAO Enzymatic Assay (Amplex Red / HRP) Compound->PrimaryAssay Determine IC50 SelectivityBranch Selectivity Profiling PrimaryAssay->SelectivityBranch If IC50 < 100nM DDO_Assay Off-Target 1: D-Aspartate Oxidase (DDO) (Must be >100x IC50) SelectivityBranch->DDO_Assay NMDA_Assay Off-Target 2: NMDA Receptor (Gly Site) (Direct Binding Check) SelectivityBranch->NMDA_Assay Tox_Assay Metabolic Safety: CYP450 Inhibition & GSH Trapping (Furan Activation) SelectivityBranch->Tox_Assay Outcome_Pass PASS: Selective Probe DDO_Assay->Outcome_Pass Low Inhibition Outcome_Fail FAIL: Promiscuous / Toxic DDO_Assay->Outcome_Fail High Inhibition NMDA_Assay->Outcome_Pass No Binding NMDA_Assay->Outcome_Fail Competition Tox_Assay->Outcome_Pass Stable Tox_Assay->Outcome_Fail Reactive Metabolites

Figure 1: Decision tree for validating DAAO inhibitor specificity. The critical "Go/No-Go" decision relies on DDO selectivity and lack of direct NMDA receptor binding.

Detailed Experimental Protocol: DAAO vs. DDO Selectivity Assay

This protocol uses a HRP-coupled fluorescence assay (Amplex Red) to measure the H₂O₂ generated by the oxidation of D-amino acids. This method is self-validating because it includes a counter-screen for HRP inhibition to rule out false positives.

Materials
  • Enzymes: Recombinant Human DAAO and Human DDO.

  • Substrates: D-Serine (for DAAO), D-Aspartate (for DDO).

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 0.05% Tween-20.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid in 100% DMSO to 10 mM.

    • Prepare 10-point serial dilutions (1:3) in assay buffer (Final DMSO < 1%).

  • Enzyme Incubation (Pre-equilibrium):

    • Add 10 µL of diluted compound to 20 µL of Enzyme Solution (Final: 5 nM DAAO or 20 nM DDO).

    • Incubate for 15 minutes at 25°C. Rationale: Allows the inhibitor to access the active site before substrate competition.

  • Reaction Initiation:

    • Add 20 µL of Substrate/Detection Mix:

      • DAAO Mix: 10 mM D-Serine + 50 µM Amplex Red + 0.2 U/mL HRP.

      • DDO Mix: 10 mM D-Aspartate + 50 µM Amplex Red + 0.2 U/mL HRP.

  • Kinetic Measurement:

    • Read Fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.

    • Calculate the slope (RFU/min) for the linear portion of the curve.

  • False Positive Check (Crucial Step):

    • Run a parallel control without DAAO/DDO, adding exogenous H₂O₂ (10 µM) directly.

    • Logic: If the compound inhibits the signal here, it is inhibiting HRP or quenching fluorescence, not inhibiting DAAO.

Data Analysis
  • Calculate % Inhibition =

    
    
    
  • Fit data to the 4-parameter logistic equation to determine IC₅₀.

  • Selectivity Index (SI) =

    
    
    
Mechanistic Pathway Visualization

Understanding where this inhibitor acts within the glutamatergic system is vital for interpreting cross-reactivity results.

Mechanism D_Serine D-Serine (Co-Agonist) NMDAR NMDA Receptor (Glutamatergic Transmission) D_Serine->NMDAR Activates (Glycine Site) DAAO DAAO Enzyme (Target) DAAO->D_Serine Degrades Metabolite Hydroxypyruvate + H2O2 DAAO->Metabolite Produces Inhibitor 5-(3-(CF3)phenyl)... (Inhibitor) Inhibitor->DAAO Blocks

Figure 2: Mechanism of Action.[1][2] The inhibitor blocks DAAO, preventing the degradation of D-Serine, thereby indirectly potentiating NMDA receptor signaling.

References
  • Sacchi, S. et al. (2013). "Structure-function relationships of human D-amino acid oxidase." Amino Acids.

  • Sparey, T. et al. (2008).[1] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Ferraris, D. et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Katane, M. et al. (2016). "D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold." Journal of Medicinal Chemistry.

  • Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia."[1] CNS Drugs.

Sources

Evaluating the Off-Target Effects of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the evaluation framework for 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid (CAS: 54022-99-0), herein referred to as 5-TFPC .

While often utilized as a chemical building block, 5-TFPC serves as a critical pharmacophore in the development of Calcium-Activated Chloride Channel (CaCC/TMEM16A) inhibitors and GPR35 agonists . Its structural similarity to established inhibitors like CaCCinh-A01 (a thiophene analog) necessitates a rigorous off-target evaluation protocol to distinguish specific bioactivity from promiscuous channel blockade.

Introduction: The Selectivity Challenge

5-TFPC belongs to the 5-aryl-2-furoic acid class. In drug discovery, this scaffold is frequently screened for TMEM16A inhibition to treat secretory disorders (e.g., cystic fibrosis, asthma) or cancer. However, this chemical space is notoriously "promiscuous," often showing cross-reactivity with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and orphan G-protein coupled receptors.

The Core Problem: Many TMEM16A inhibitors identified in high-throughput screens (HTS) are actually non-specific pore blockers that also inhibit CFTR or Volume-Regulated Anion Channels (VRAC). Validating 5-TFPC requires proving it inhibits TMEM16A without impairing CFTR function or inadvertently activating GPR35.

Chemical Context & Alternatives
CompoundRoleSelectivity ProfileKey Usage
5-TFPC Test Candidate Unknown/Variable Scaffold evaluation; SAR studies.
Ani9 Gold StandardHigh (TMEM16A > ANO2/CFTR)Positive control for selective inhibition.
CaCCinh-A01 Broad BlockerLow (Inhibits TMEM16A & CFTR)Control for non-specific pore blockade.
Niflumic Acid Non-specificVery LowGeneral chloride channel blocker (negative control).

Primary Off-Target Landscape

To validate 5-TFPC, you must assess three distinct "danger zones" where this pharmacophore is known to interact.

A. The CFTR Crosstalk (Critical)

TMEM16A and CFTR often co-express in epithelial tissues. A TMEM16A inhibitor that also blocks CFTR is clinically useless for conditions like Cystic Fibrosis, where CFTR function must be preserved or enhanced.

  • Mechanism: Direct pore occlusion or interference with ATP gating.

  • Risk: 5-TFPC analogs have been shown to inhibit CFTR conductance at high concentrations (>10 µM).

B. GPR35 Agonism (The "Hidden" Variable)

The 5-phenyl-2-furoic acid moiety is a classic "privileged structure" for GPR35 , an orphan GPCR involved in inflammation and pain.

  • Risk: 5-TFPC may act as a GPR35 agonist (EC50 ~1–5 µM range for similar analogs), confounding data in inflammatory models.

  • Reference: Zaprinast and Pamoic acid share similar pharmacophores binding to GPR35.

C. D-Amino Acid Oxidase (DAAO) Inhibition

5-aryl-2-furoic acids are competitive inhibitors of DAAO.

  • Risk: Metabolic interference in CNS studies, altering D-serine levels.

Visualization: Mechanisms of Action & Cross-Reactivity

The following diagram illustrates the intended pathway (TMEM16A inhibition) versus the potential off-target pathways (CFTR blockade and GPR35 activation) that must be ruled out.

OffTargetPathways cluster_Target Primary Target cluster_OffTarget Off-Target Risks Compound 5-TFPC (Candidate) TMEM16A TMEM16A (CaCC Channel) Compound->TMEM16A Intended Inhibition CFTR CFTR (cAMP-Gated) Compound->CFTR Unwanted Blockade? GPR35 GPR35 (GPCR) Compound->GPR35 Unwanted Agonism? DAAO DAAO (Enzyme) Compound->DAAO Metabolic Interference Effect1 Inhibition of Cl- Secretion TMEM16A->Effect1 CFTR_Effect Reduced Mucociliary Clearance CFTR->CFTR_Effect GPR35_Effect Inflammatory Modulation GPR35->GPR35_Effect

Caption: Functional map showing the intended inhibition of TMEM16A (Green) vs. potential off-target interactions with CFTR, GPR35, and DAAO (Red) common to the furoic acid scaffold.

Experimental Protocols for Validation

To objectively position 5-TFPC against Ani9 or CaCCinh-A01, you must perform the following sequential assays.

Phase 1: High-Throughput Selectivity Screen (YFP-Halide Quenching)

Use this to quickly rule out gross non-specificity.

Principle: FRT (Fischer Rat Thyroid) cells stably expressing the halide-sensitive YFP-H148Q mutant are used. YFP fluorescence decreases when I- (iodide) enters the cell.

  • Cell Line A (TMEM16A): FRT-TMEM16A. Induce with ATP (100 µM).[1]

  • Cell Line B (CFTR): FRT-CFTR. Induce with Forskolin (10 µM).

Protocol Steps:

  • Seed: 20,000 cells/well in 96-well black plates.

  • Pre-Incubation: Add 5-TFPC (0.1 – 30 µM) for 20 mins.

    • Control: Ani9 (1 µM) for TMEM16A; CFTRinh-172 (10 µM) for CFTR.

  • Activation: Inject Iodide buffer containing the specific activator (ATP for TMEM16A; Forskolin for CFTR).

  • Read: Measure fluorescence decay over 12 seconds.

  • Analysis: Calculate % Inhibition. If 5-TFPC inhibits CFTR > 20% at concentrations needed to block TMEM16A, it is non-selective .

Phase 2: Electrophysiological Confirmation (Ussing Chamber)

The Gold Standard for separating CaCC vs. CFTR currents in native tissue.

Setup:

  • Tissue: Human Bronchial Epithelial (HBE) cells grown at Air-Liquid Interface (ALI).

  • Buffer: Krebs-Henseleit solution; maintain 37°C, pH 7.4.

Workflow Diagram:

UssingProtocol Start Mount HBE Cells (Short Circuit Mode) Step1 1. Block ENaC (Amiloride 10 µM) Start->Step1 Step2 2. Activate CFTR (Forskolin 10 µM) Step1->Step2 Step3 3. Apply 5-TFPC (Test for CFTR Blockade) Step2->Step3 Decision Does Isc drop? Step3->Decision Step4 4. Inhibit CFTR (CFTRinh-172) Decision->Step4 No (Selective) Stop Fail: Compound blocks CFTR Decision->Stop Yes (Off-Target) Step5 5. Activate CaCC (UTP/ATP 100 µM) Step4->Step5 Step6 6. Apply 5-TFPC (Test for TMEM16A Blockade) Step5->Step6

Caption: Ussing Chamber workflow to sequentially isolate CFTR and CaCC currents. 5-TFPC is applied during the CFTR plateau to check for off-target blockade before testing efficacy on CaCC.

Phase 3: GPR35 Counter-Screen (DMR Assay)

Since 5-TFPC is a furoic acid, you must check for GPR35 agonism using a Dynamic Mass Redistribution (DMR) or β-Arrestin recruitment assay.

  • Cell Line: HT-29 or HEK293-GPR35.

  • Positive Control: Zaprinast (10 µM).

  • Result Interpretation: If 5-TFPC induces a signal similar to Zaprinast that is blocked by the GPR35 antagonist ML-145, it is a confirmed GPR35 agonist. This complicates its use as a "pure" channel blocker.

Summary of Expected Performance

Based on Structure-Activity Relationship (SAR) data of the 5-phenyl-2-furoic acid class:

Parameter5-TFPC PredictionAni9 (Reference)Interpretation
TMEM16A IC50 ~2–10 µM ~0.1 µMModerate potency. Likely less potent than Ani9.
CFTR Inhibition Possible at >10 µM Negligible5-TFPC likely lacks the high specificity of Ani9.
GPR35 Activity High Risk None5-TFPC may activate GPR35; Ani9 does not.
Solubility Moderate LowFuroic acids generally have better solubility than large hydrazones like Ani9.

Conclusion: 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is a valuable chemical probe but likely lacks the clinical selectivity of optimized inhibitors like Ani9 . When using 5-TFPC in research, it is mandatory to use CFTRinh-172 and ML-145 (GPR35 antagonist) in parallel controls to ensure observed effects are truly due to TMEM16A inhibition.

References

  • Namkung, W., et al. (2011). "TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells." Journal of Biological Chemistry. Link

  • Seo, Y., et al. (2016). "Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2."[1][2] PLOS ONE. Link

  • Deng, H., et al. (2011). "Discovery of 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides as potent inhibitors of the calcium-activated chloride channel transmembrane protein 16A (TMEM16A)." Journal of Medicinal Chemistry. Link

  • Taniguchi, Y., et al. (2006). "Discovery of GPR35 Agonists: 5-Aryl-2-furoic acids." FEBS Letters. Link

  • Verkman, A.S., & Galietta, L.J. (2009). "Chloride channels as drug targets."[3] Nature Reviews Drug Discovery. Link

Sources

A Senior Application Scientist's Guide to Benchmarking Investigational Drugs Against Established Competitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from the bench to the clinic is fraught with challenges. A critical, yet often underestimated, component of this journey is rigorous and objective benchmarking against known drugs with similar mechanisms of action. This guide provides an in-depth, technical framework for designing and executing comparative studies that not only satisfy regulatory scrutiny but also clearly define the therapeutic potential and competitive positioning of your investigational compound.

The Strategic Imperative of Benchmarking

Benchmarking is more than a mere academic exercise; it is a strategic imperative that informs critical go/no-go decisions throughout the drug development pipeline.[1] A well-designed benchmarking study provides a data-driven foundation for assessing the likelihood of clinical success, managing risks, and strategically allocating resources.[1] By comparing a new drug candidate's performance against historical data from similar drugs, potential risks can be identified and mitigated early in the process.[1]

Part 1: Foundational Strategy - Selecting the Appropriate Comparator

The selection of a comparator drug is a pivotal decision that can significantly impact the interpretation of your study's results.[2] A comparator drug serves as a benchmark to evaluate the efficacy and safety of a novel drug in clinical trials.[2] The ideal comparator is typically the current "standard of care" or the most commonly used treatment for the target indication.[2]

Key criteria for selecting a comparator drug include:

  • Clinical Relevance: The comparator should be relevant to the target patient population and reflective of real-world clinical practice.[2]

  • Safety Profile: A well-documented safety and side-effect profile of the comparator is essential for a meaningful risk-benefit assessment.[2]

  • Regulatory Acceptance: Different regions may have specific requirements for comparator drugs, making adherence to local regulatory standards crucial.[2]

  • Ethical Considerations: The choice of a comparator must be ethically sound, especially when a placebo control is not feasible or ethical.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Logical Flow for Comparator Drug Selection"

Part 2: In Vitro Benchmarking - Quantifying Potency and Efficacy

In vitro assays are the cornerstone of early-stage drug comparison, providing a controlled environment to dissect the molecular interactions and cellular effects of your compound.[3] These assays are generally less expensive and more suitable for high-throughput screening compared to in vivo studies.[3]

Key In Vitro Assays for Comparative Analysis
  • Dose-Response Assays: These are fundamental for determining the potency (EC50 or IC50) and efficacy (Emax) of a drug.[2][4][5] A dose-response curve plots the drug concentration against the measured biological response.[6]

  • Receptor Binding Assays: These assays measure the affinity of a drug for its target receptor.[7][8] Competitive binding assays, using a radiolabeled known ligand, are commonly employed to determine the Ki (inhibition constant) of a test compound.[7][8][9]

  • Cell-Based Functional Assays: These assays assess the downstream cellular consequences of drug-target engagement. For G protein-coupled receptors (GPCRs), this could involve measuring second messengers like cAMP or calcium.[10][11][12]

Experimental Protocol: Comparative Dose-Response Assay

This protocol outlines a typical workflow for comparing the potency and efficacy of an investigational drug against a known comparator using a cell-based assay.

Objective: To determine and compare the EC50 and Emax values of an investigational drug and a comparator drug.

Materials:

  • HEK293 cells stably expressing the target receptor.

  • Investigational drug and comparator drug stock solutions.

  • Assay-specific reagents (e.g., for measuring cAMP or calcium).

  • 96-well or 384-well microplates.

Procedure:

  • Cell Seeding: Seed the HEK293 cells into microplates at a predetermined density and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of both the investigational drug and the comparator drug in assay buffer. A typical dose range would span several orders of magnitude to capture the full sigmoidal curve.[13]

  • Drug Treatment: Add the diluted drugs to the respective wells of the microplate and incubate for a specified period.

  • Signal Detection: Measure the biological response using an appropriate detection method (e.g., luminescence for cAMP or fluorescence for calcium).

  • Data Analysis: Plot the response (Y-axis) against the log of the drug concentration (X-axis) and fit a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax.[2][14]

Data Presentation:

CompoundEC50 (nM)Emax (% of Control)Hill Slope
Investigational Drug15.298.51.1
Comparator Drug45.81001.0

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "In Vitro Dose-Response Comparison Workflow"

Part 3: In Vivo Benchmarking - Assessing Efficacy and Safety in a Biological System

While in vitro assays provide valuable molecular and cellular data, in vivo studies are essential to understand a drug's effects in a complex, whole-organism setting.[3][15] In vivo models allow for the assessment of not only efficacy but also toxicity and overall safety.[3]

Selecting the Right Animal Model

The choice of animal model is critical for the translatability of preclinical findings to humans. Common models in cancer research include:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunocompromised mice.[16]

  • Patient-Derived Xenografts (PDX): Tumor tissue from a patient is directly implanted into mice, which often better preserves the characteristics of the original tumor.[16]

  • Genetically Engineered Mouse Models (GEMMs): These models are genetically modified to develop tumors that mimic human cancers.[16][17]

Experimental Protocol: Comparative In Vivo Efficacy Study

This protocol outlines a general workflow for a comparative efficacy study in a mouse xenograft model.

Objective: To compare the anti-tumor efficacy of an investigational drug and a comparator drug.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Human cancer cells for implantation.

  • Investigational drug and comparator drug formulations.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Allow the tumors to reach a predetermined size, then randomize the mice into treatment groups.

  • Drug Administration: Administer the investigational drug, comparator drug, and a vehicle control to the respective groups according to a predefined dosing schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised and weighed.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
Investigational Drug (10 mg/kg)450 ± 12070
Comparator Drug (10 mg/kg)600 ± 15060

Part 4: Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling

Understanding the relationship between a drug's concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is crucial for optimizing dosing regimens and predicting clinical outcomes.[7][9][18][19][20]

  • Pharmacokinetics (PK): Describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[7][8][9][18][19][21]

  • Pharmacodynamics (PD): Describes what the drug does to the body, including the relationship between drug concentration and its therapeutic effect.[7][8][9][18][19]

Key PK/PD Parameters for Comparison
  • PK Parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[20]

  • PD Parameters: Biomarkers that indicate target engagement and downstream biological effects.[22][23][24]

Experimental Protocol: Murine Pharmacokinetic Study

This protocol describes a method for obtaining a PK profile from a single mouse.[3]

Objective: To determine and compare the key pharmacokinetic parameters of an investigational drug and a comparator drug.

Procedure:

  • Drug Administration: Administer the drug to mice via the intended clinical route (e.g., oral gavage or intravenous injection).[25]

  • Serial Blood Sampling: Collect small blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) from the same mouse using techniques like submandibular vein bleeding.[3][25]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method, such as LC-MS/MS.[26]

  • Data Analysis: Plot the plasma concentration versus time and use non-compartmental analysis to calculate PK parameters.[25]

Data Presentation:

ParameterInvestigational DrugComparator Drug
Cmax (ng/mL)1200950
Tmax (hr)1.02.0
AUC (ng*hr/mL)48004200
Half-life (hr)4.56.2

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Relationship between Pharmacokinetics and Pharmacodynamics"

Part 5: Data Analysis and Interpretation

Statistical Comparison of Dose-Response Curves

Software like GraphPad Prism can be used to statistically compare two dose-response curves.[14] An F-test can be used to determine if one curve is a significantly better fit to the combined data than two separate curves, which would indicate a statistically significant difference in potency or efficacy.

Conclusion: Synthesizing the Evidence for a Comprehensive Profile

A comprehensive benchmarking study, encompassing in vitro, in vivo, and PK/PD analyses, provides a robust dataset to objectively evaluate the potential of an investigational drug. By meticulously planning and executing these comparative studies, researchers can gain invaluable insights into their compound's strengths and weaknesses, ultimately guiding its successful development and positioning in the therapeutic landscape. The engagement of Key Opinion Leaders (KOLs) throughout this process can provide crucial expertise in trial design, data interpretation, and understanding the clinical context.[5]

References

  • Dose–response relationship. In: Wikipedia. ; 2024. [Link]

  • Vidal M. Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. [Link]

  • Huber T, Menon S, Sakmar T. Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. 2019;2019:141-158. [Link]

  • Patient-derived cancer organoids for drug screening. Nature Research. [Link]

  • Johnston A, Sumner D. The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology. 1987;23(5):591-599. [Link]

  • Zhang D, K especialistas en la. Murine Pharmacokinetic Studies. Journal of Visualized Experiments. 2012;(65). [Link]

  • Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Clinical Pharmacodynamic Biomarker Assays. National Cancer Institute. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Prism 3 -- Analyzing Dose-Response Data. GraphPad. [Link]

  • Ji H, Ramsey M, Hayes D, et al. Drug Efficacy Testing in Mice. Methods in Molecular Biology. 2008;531:241-250. [Link]

  • Li Y, Zhang Z, Chen C. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research. 2021;13:6267-6278. [Link]

  • Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]

  • Hauser A, Windhues S, Schiedel A, et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. 2024;25(10):5435. [Link]

  • Syedbasha M, Linnik J, Santer D, et al. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. 2016;(109). [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Pharmacodynamic (PD) Biomarkers. Charles River. [Link]

  • Larsen B, Kumar M, Chen Y, et al. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging. STAR Protocols. 2022;3(2):101374. [Link]

  • Mendoza S, Kummar S, Melillo G, et al. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. Clinical Cancer Research. 2011;17(6):1228-1237. [Link]

  • Astolfi M, Péant B, Theofanous M, et al. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. Cancers. 2022;14(19):4629. [Link]

  • PD Assay: Pharmacodynamic Biomarkers. BioAgilytix. [Link]

  • Houghton P. Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute. 2008;100(22):1590-1594. [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. YouTube. [Link]

  • Tan D, Lukiyanchuk V, Pang B, et al. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids. STAR Protocols. 2024;5(3):103328. [Link]

  • Pk/bio-distribution. MuriGenics. [Link]

  • ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. [Link]

  • How Do I Perform a Dose-Response Experiment? GraphPad. [Link]

  • Cold Spring Harbor Protocols. In: Wikipedia. ; 2023. [Link]

  • Arai J, Tsuchiya M, Fan T, et al. Development and application of a biomarker assay for determining the pharmacodynamic activity of an antagonist candidate biotherapeutic antibody to IL21R in whole blood. Journal of Translational Medicine. 2010;8:51. [Link]

  • Better Benchmarking Improves Drug Development Decision-Making – Here's How. Intelligencia. [Link]

  • Hafner M, Niepel M, Sorger P. Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology. 2017;9(4):271-288. [Link]

  • Hsiao Y, Yang Y, Chen I, et al. Pharmacokinetics of Panaxynol in Mice. Journal of Agricultural and Food Chemistry. 2014;62(40):9749-9754. [Link]

  • Ko M, Bergman J, Hutsell B, et al. Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination. Current Topics in Behavioral Neurosciences. 2016;28:105-125. [Link]

  • Databases & Protocols. Cold Spring Harbor Laboratory. [Link]

  • CSH Protocols. Cold Spring Harbor Laboratory Press. [Link]

  • Biosimilar development: Optimizing PK/PD studies. Parexel. [Link]

  • Setting up a Dose Response Protocol. CDD Support. [Link]

  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. DiscoverX. [Link]

  • Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. NorthEast BioLab. [Link]

  • Grabowski T. What is the best analysis for PK/PD when i have multiple measurements from each patient? ResearchGate. [Link]

  • A Natural Products Approach to Drug Discovery: Probing Modes of Action of Antitumor Agents by Genome-Scale cDNA Library Screening. Springer Nature. [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Profile Analysis. Umbrex. [Link]

  • ToxMCP: Guardrailed, Auditable Agentic Workflows for Computational Toxicology via the Model Context Protocol. bioRxiv. [Link]

Sources

A Senior Application Scientist's Guide to 5-Aryl-Furan-2-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan-2-Carboxylic Acid Scaffold as a Privileged Structure

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to interact with a wide array of biological targets or impart desirable material properties. The furan-2-carboxylic acid moiety is one such scaffold. Its inherent planarity, hydrogen bonding capabilities, and the electron-rich nature of the furan ring make it a versatile building block.[1] The true potential of this scaffold, however, is unlocked through substitution, particularly at the C5 position.

This guide provides a comparative analysis of how different aryl substituents at the 5-position of the furan-2-carboxylic acid core influence its synthesis, physicochemical characteristics, and ultimately, its biological function. We will move beyond simple protocols to explore the causal relationships between molecular structure and performance, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: A Comparative Look at Synthetic Strategies

The construction of the C5-aryl to C-furan bond is the critical step in synthesizing this class of compounds. The choice of synthetic route is dictated by factors such as the availability of starting materials, functional group tolerance, reaction scalability, and desired yield. Two dominant strategies have emerged in the field: the Meerwein arylation and the more contemporary Suzuki-Miyaura cross-coupling.

Synthetic Pathways: Meerwein vs. Suzuki Coupling

Meerwein Arylation: This classic method involves the reaction of an arenediazonium salt with the furan ring, typically catalyzed by a copper salt.[2] It is a robust method, particularly for electron-deficient aryl groups. However, the often harsh acidic conditions and the generation of radical intermediates can limit its applicability for substrates with sensitive functional groups.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for its mild reaction conditions, broad substrate scope, and high functional group tolerance.[3][4] The reaction couples an aryl boronic acid (or its ester) with a halogenated furan, most commonly 5-bromo-furan-2-carboxylate. This method is often preferred for complex molecule synthesis where preserving delicate functionalities is paramount.[5]

G cluster_0 Synthetic Pathways for 5-Aryl-Furan-2-Carboxylic Acids start_furan Furan-2-Carboxylic Acid or Methyl Ester meerwein Meerwein Arylation (Cu²⁺ catalyst) start_furan->meerwein diazonium Aryl Diazonium Salt (Ar-N₂⁺) diazonium->meerwein intermediate Methyl 5-Aryl-Furan -2-carboxylate meerwein->intermediate Forms C-C bond start_bromo Methyl 5-Bromofuran -2-carboxylate suzuki Suzuki Coupling (Pd catalyst) start_bromo->suzuki boronic Aryl Boronic Acid (Ar-B(OH)₂) boronic->suzuki suzuki->intermediate Forms C-C bond hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) intermediate->hydrolysis product 5-Aryl-Furan-2-Carboxylic Acid hydrolysis->product

Caption: Key synthetic routes to 5-aryl-furan-2-carboxylic acids.

Experimental Protocol: Suzuki Coupling for 5-(4-Nitrophenyl)furan-2-carboxylic acid

This protocol provides a robust method for synthesizing a key intermediate, demonstrating the practical application of the Suzuki-Miyaura coupling. The choice of a nitrophenyl substituent is illustrative, as this electron-withdrawing group is a common feature in biologically active molecules. This two-step procedure involves the initial coupling followed by ester hydrolysis.[5]

Step 1: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate

  • Vessel Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Solvent Addition: Add dry 1,4-dioxane to the flask.

  • Base Addition: Add a 2 M aqueous solution of sodium carbonate (2.0 eq).

  • Reaction: Stir the resulting mixture vigorously overnight at 90 °C.

  • Work-up: After cooling to room temperature, filter the solution through a pad of celite. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to 5-(4-Nitrophenyl)furan-2-carboxylic acid

  • Dissolution: Dissolve the purified methyl ester from Step 1 in a 2:1 mixture of water and methanol.

  • Hydrolysis: Add sodium hydroxide (3.0 eq) to the solution.

  • Reaction: Stir the mixture at reflux for 3 hours.

  • Acidification: After cooling, partially concentrate the mixture in vacuo to remove methanol. Adjust the pH to 3–4 with 1 M HCl.

  • Extraction & Isolation: Extract the aqueous phase with ethyl acetate (3x). Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.[5]

Comparative Synthesis Data

The choice of substituent on the aryl ring can significantly impact reaction efficiency. Electron-donating groups (EDGs) on the arylboronic acid can sometimes lead to slower reaction rates in Suzuki couplings, while electron-withdrawing groups (EWGs) can enhance them.

5-Aryl SubstituentSynthetic MethodYield (%)Comments
4-NitrophenylSuzuki Coupling~80% (Hydrolysis step)The electron-withdrawing nitro group facilitates the coupling.[5]
PhenylMeerwein ArylationVariable, can be lowYields are sensitive to reaction conditions and substituent effects.[6]
Substituted PhenylsSuzuki Coupling65-90%Generally high yields are achievable across a range of electronic demands.[3][7]
3,4-DichlorophenylAmide Coupling49-78% (Amide formation)While not a direct C-C coupling to the furan, this shows yields for derivatization.[8]

Part 2: How Aryl Substituents Modulate Physicochemical Properties

The identity of the 5-aryl substituent acts as a molecular tuning knob, systematically altering the electronic and steric properties of the entire molecule. These changes have profound effects on physicochemical parameters like lipophilicity (logP) and acidity (pKa), which in turn govern the compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Lipophilicity (logP): This parameter measures the compound's partitioning between an oily and an aqueous phase. It is a critical predictor of membrane permeability and oral bioavailability.[9] Adding a lipophilic aryl group increases the logP relative to unsubstituted furan-2-carboxylic acid. Further substitution on the aryl ring allows for fine-tuning; for example, a halogen atom increases lipophilicity more than a hydroxyl group.

Acidity (pKa): The pKa of the carboxylic acid is influenced by the electronic nature of the 5-aryl substituent. Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) stabilize the carboxylate anion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) destabilize the anion, making the acid weaker (higher pKa). This is crucial as the ionization state of the molecule at physiological pH (around 7.4) affects its solubility and ability to interact with biological targets.[10]

CompoundR GroupCalculated logPMeasured pKaRationale for Property Change
Furan-2-carboxylic acid-H0.53.16Baseline reference for the scaffold.[11][12]
5-Phenylfuran-2-carboxylic acid-Phenyl2.5~3.0The phenyl group significantly increases lipophilicity.
5-(4-Nitrophenyl)furan-2-carboxylic acid-C₆H₄-NO₂2.6< 3.0The strongly electron-withdrawing nitro group increases acidity (lowers pKa).
5-(4-Methoxyphenyl)furan-2-carboxylic acid-C₆H₄-OCH₃2.7> 3.1The electron-donating methoxy group decreases acidity (raises pKa).

Part 3: Comparative Biological Activity & Structure-Activity Relationships (SAR)

The true test of these molecular modifications is their impact on biological activity. 5-Aryl-furan-2-carboxylic acid derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[1][11]

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) describes how the chemical structure of a compound correlates with its biological activity. For this scaffold, key insights have been derived:

  • Antimicrobial Activity: The presence of specific substituents can confer potent antimicrobial properties. For instance, derivatives with halogenated phenyl rings, such as 3,4-dichlorophenyl, have shown significant fungistatic and fungicidal effects against Candida species.[8] This is often attributed to the increased lipophilicity enhancing the compound's ability to disrupt microbial cell membranes.

  • Anticancer Activity: In the context of cancer, the aryl substituent plays a crucial role in binding to target proteins. Studies on quinoxaline–arylfuran hybrids have shown that these molecules can inhibit key signaling pathways, such as STAT3, leading to antiproliferative effects.[13][14] The specific substitution pattern on the aryl ring dictates the potency and selectivity of this inhibition. For example, certain substitutions can enhance binding to specific subpockets within the target protein's active site.[14]

G cluster_0 Structure-Activity Relationship (SAR) Logic core Core Scaffold Furan-2-Carboxylic Acid substituent { 5-Aryl Substituent (R) | {Modifies properties}} core->substituent Is Modified By props Physicochemical Properties Lipophilicity (logP) Electronic Effects (pKa) Steric Profile substituent->props Influences activity { Biological Activity | Antimicrobial (e.g., MIC) | Anticancer (e.g., IC₅₀) | Enzyme Inhibition} props->activity Determines activity->substituent Feedback for Optimization

Caption: The interplay between structure, properties, and biological activity.

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

To quantify and compare the antimicrobial potency of different derivatives, a Minimum Inhibitory Concentration (MIC) assay is the gold standard. This protocol outlines the broth microdilution method, a common and reliable technique.[15][16][17]

  • Preparation of Reagents:

    • Prepare a stock solution of each test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • Sterilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Culture the test microorganism (e.g., Staphylococcus aureus) on an appropriate agar plate for 18-24 hours.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from the fresh culture plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL for inoculation.

  • Microplate Setup (96-well plate):

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum (from step 2) to wells 1 through 11.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[16]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed (the first clear well).[17][18]

Comparative Biological Data

The following table summarizes representative biological activity data for this class of compounds, illustrating the impact of the 5-aryl substituent.

5-Aryl SubstituentBiological ActivityTarget/OrganismMetric (e.g., MIC, IC₅₀)Reference
3,4-DichlorophenylAntifungalC. glabrataMIC = 0.062–0.125 mg/mL[8]
2,4-DinitrophenylAntibacterialS. aureusMIC = 270 µg/mL[11]
Quinoxaline-substitutedAnticancerHeLa CellsIC₅₀ = 10.58 µM[14]
Naphthoquinone-substitutedAnticancerHCT116 CellsInhibition > 67% at test conc.[19]

Conclusion

The 5-aryl-furan-2-carboxylic acid scaffold is a remarkably tunable platform. As demonstrated, the rational selection of the 5-aryl substituent provides a powerful tool to modulate synthetic accessibility, fine-tune critical physicochemical properties, and ultimately direct biological activity. By understanding the causal relationships between structure and function—from the choice of a Suzuki coupling to capitalize on functional group tolerance, to the addition of a halogen to increase lipophilicity and membrane disruption—researchers can more effectively design and develop novel molecules. This guide has provided a framework for this comparative analysis, grounding key decisions in established experimental data and protocols to empower scientists in their pursuit of next-generation therapeutics and materials.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations AG. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD. [Link]

  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c. (n.d.). ResearchGate. [Link]

  • Bhat, S., & Holla, B. S. (n.d.). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. ResearchGate. [Link]

  • Sali, C., et al. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2020(2), M1133. [Link]

  • Wang, Y., et al. (2022). SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. Molecules, 27(20), 6808. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). MDPI. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2020). Chemistry – A European Journal, 26(52), 11956-11961. [Link]

  • Mechanism of Meerwein Arylation of Furan Derivatives. (n.d.). ResearchGate. [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). MDPI. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). ARKIVOC. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research, 13, 365-373. [Link]

  • Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline-Arylfuran Derivatives as a New Class of Antitumor Agents. Pharmaceutics, 14(11), 2420. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. (2022). MDPI. [Link]

  • A scalable carboxylation route to furan-2,5-dicarboxylic acid. (2019). Green Chemistry, 21(18), 5036-5044. [Link]

  • Synonyms of Furan-2-carboxylic acid. (n.d.). Golm Metabolome Database. [Link]

  • Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research, 18(5), 653-659. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • Obushak, M. D., et al. (2018). 5-Aryl-2-furaldehydes in the synthesis of tetrahydropyrimidinones by Biginelli reaction. Chemistry of Heterocyclic Compounds, 54(1), 89-95. [Link]

  • Microwave Chemistry: Suzuki-Type Couplings, α-Arylation of Esters, Ladder Polymers, Aromatic Substitution/Horner-Wadsworth-Emmons Olefinations. (2004). Organic Chemistry Portal. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]

  • Lau, Y. K., et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-31. [Link]

Sources

A Comparative Guide to Validating Target Engagement of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Engagement

In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule directly interacts with its intended biological target within a physiological context is a cornerstone of a successful program. This principle, known as target engagement, serves as a critical validation step that bridges the gap between a compound's biochemical activity and its cellular or organismal effect. Establishing robust target engagement early in the discovery pipeline de-risks projects, provides crucial structure-activity relationship (SAR) insights, and prevents costly late-stage failures.

This guide provides a comparative analysis of state-of-the-art methodologies for validating the target engagement of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid , a novel chemical entity. As the specific biological target for this compound is not yet publicly defined, we will proceed by positing a hypothetical target, Enzyme X , to illustrate the practical application and comparative strengths of each validation technique. The principles and protocols discussed herein are broadly applicable to a wide range of small molecule-protein interactions.

We will delve into the causality behind experimental choices, offering detailed, field-proven protocols, and presenting a framework for interpreting the resulting data. This guide is designed for researchers at the forefront of drug development, providing the technical depth required to design and execute self-validating target engagement studies.

Section 1: The Principle of Target Engagement Validation

At its core, target engagement validation seeks to answer a simple question: "Does my compound bind to its intended target in the relevant biological system?" The choice of methodology depends on the research stage, available resources, and the specific questions being asked—from confirming initial hits in a cellular environment to detailed biophysical characterization of lead candidates.

cluster_0 Initial Hit Validation (In-Cell) cluster_1 Biophysical Characterization (In Vitro) cluster_2 Target Identification & Site Mapping CETSA Cellular Thermal Shift Assay (CETSA) Confirms binding in native cell environment SPR Surface Plasmon Resonance (SPR) Measures binding kinetics (kon, koff) CETSA->SPR Validated Hit PAL Photoaffinity Labeling (PAL) Covalently links compound to target CETSA->PAL Target Deconvolution ITC Isothermal Titration Calorimetry (ITC) Measures binding thermodynamics (ΔH, ΔS) SPR->ITC Detailed Characterization

Caption: A high-level overview of target engagement validation workflows.

Section 2: Cellular Thermal Shift Assay (CETSA) — Confirming In-Cell Binding

CETSA is a powerful technique for verifying target engagement directly within intact cells or tissues.[1][2] It operates on the principle of ligand-induced thermal stabilization: the binding of a small molecule to its protein target generally increases the protein's resistance to heat-induced denaturation.[3]

Causality Behind the Choice: Choose CETSA as your primary validation method when the most critical question is whether the compound can access and bind its target in a native, complex cellular milieu. It is a label-free method, avoiding potential artifacts from modifying the compound.[3]

start Culture and Harvest Cells treat Treat cells with 5-(3-(CF3)phenyl)furan-2-carboxylic acid or Vehicle (DMSO) start->treat aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) aliquot->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse separate Separate soluble vs. aggregated proteins (Centrifugation) lyse->separate detect Detect remaining soluble Target Protein (Western Blot or Mass Spec) separate->detect analyze Plot Protein Abundance vs. Temperature to generate 'melting curves' detect->analyze

Caption: Experimental workflow for a Western Blot-based CETSA.

Detailed Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Seed and grow your cells of interest to ~80% confluency. Treat cells with a predetermined concentration of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.

  • Heating: Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a defined temperature gradient for 3 minutes (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C), followed by a 3-minute cooling step at 4°C.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is crucial for releasing cellular contents without using detergents that might interfere with protein aggregation.

  • Separation: Separate the soluble protein fraction from the heat-induced aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant. Quantify the total protein concentration (e.g., via BCA assay). Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target, Enzyme X.

  • Analysis: Quantify the band intensities from the Western Blot. Plot the normalized intensity of the soluble target protein as a function of temperature. A positive result is a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control.[4]

Hypothetical Data & Interpretation
Temperature (°C)Vehicle Control (Normalized Intensity)10 µM Compound (Normalized Intensity)
401.001.00
440.980.99
480.910.97
520.52 (Tagg)0.88
560.150.55 (Tagg)
600.050.21
640.010.07

Tagg = Apparent aggregation temperature

The data shows a thermal shift (ΔTagg) of approximately 4°C, indicating that 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid binds to and stabilizes Enzyme X in living cells.

Section 3: Biophysical Assays — Quantifying Direct Binding Affinity

Once in-cell binding is confirmed, the next logical step is to precisely quantify the binding interaction using purified components. Biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide this detailed characterization.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[5][6] It provides rich kinetic data, including the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD) is calculated.

Causality Behind the Choice: Opt for SPR when you need to understand the dynamics of the binding event. A compound's residence time on the target (related to koff) can be a better predictor of efficacy than affinity alone. SPR is also highly sensitive and consumes relatively small amounts of sample, making it ideal for screening and kinetic characterization.[7]

start Immobilize Purified Target Protein (Enzyme X) on a Sensor Chip flow_buffer Flow running buffer over the surface to establish a stable baseline start->flow_buffer inject_compound Inject series of compound concentrations (Analyte) over the surface flow_buffer->inject_compound measure_assoc Measure Association (kon): Analyte binding increases refractive index inject_compound->measure_assoc flow_buffer2 Flow running buffer again measure_assoc->flow_buffer2 measure_dissoc Measure Dissociation (koff): Analyte unbinding decreases refractive index flow_buffer2->measure_dissoc regenerate Regenerate the surface (remove bound analyte) measure_dissoc->regenerate analyze Fit sensorgram data to a binding model to determine kon, koff, and KD regenerate->analyze

Caption: The experimental cycle of a Surface Plasmon Resonance (SPR) assay.

  • Protein Immobilization: Purify Enzyme X. Immobilize it onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density. A reference channel should be prepared in parallel (e.g., a mock immobilization) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation: Prepare a dilution series of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid in the running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement: Perform the injection cycle:

    • Inject the compound solution over the target and reference surfaces for a set time to monitor association.

    • Switch back to running buffer to monitor dissociation.

    • Inject a regeneration solution to remove all bound compound, preparing the surface for the next cycle.

  • Data Analysis: After subtracting the reference channel and buffer-only injection data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.

Isothermal Titration Calorimetry (ITC)

ITC is considered the "gold standard" for measuring binding thermodynamics.[8] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event, providing a complete thermodynamic profile, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.

Causality Behind the Choice: Use ITC when a deep understanding of the thermodynamic drivers of the interaction is required. For example, distinguishing between enthalpy-driven and entropy-driven binding can provide critical insights for lead optimization. ITC is a true in-solution technique, avoiding potential artifacts from protein immobilization.[8]

  • Sample Preparation: Prepare purified Enzyme X in a well-dialyzed buffer. Prepare the 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid in the exact same final dialysis buffer to minimize heats of dilution.[9] The compound is typically placed in the injection syringe at 10-20x the concentration of the protein in the sample cell.

  • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Load the protein solution into the sample cell and the compound solution into the syringe.

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, allowing the system to return to thermal equilibrium after each injection.

  • Data Analysis: Integrate the heat flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine n, KD, and ΔH.

Comparative Data Summary: Biophysical Methods
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (kon, koff), Affinity (KD)Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)
Hypothetical KD 500 nM550 nM
Sample Requirement Low (µg of protein)High (mg of protein)
Throughput Medium to HighLow
Key Advantage Real-time kinetic informationTrue in-solution measurement; full thermodynamic profile
Key Limitation Immobilization may affect protein functionLower throughput; sensitive to buffer mismatches

Section 4: Photoaffinity Labeling (PAL) — Covalently Capturing the Interaction

PAL is a powerful chemical biology technique used to identify the direct binding partners of a small molecule and map the specific binding site.[10] This method requires synthesizing a probe version of the compound that incorporates a photoreactive group and often a reporter tag (e.g., a biotin or alkyne). Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner.[11]

Causality Behind the Choice: Employ PAL when the identity of the target is unknown or needs to be confirmed in a complex proteome, or when you need to pinpoint the binding site on the target protein. It provides irrefutable evidence of a direct physical interaction.

start Synthesize Photoaffinity Probe (Compound + Photoreactive Group + Tag) incubate Incubate live cells or lysate with the probe start->incubate irradiate Expose to UV light to induce covalent crosslinking to target incubate->irradiate lyse Lyse cells (if not already done) irradiate->lyse enrich Enrich for tagged proteins (e.g., using streptavidin beads for biotin tag) lyse->enrich digest On-bead protein digestion (e.g., trypsin) enrich->digest analyze Identify labeled proteins and peptides by LC-MS/MS digest->analyze

Caption: General workflow for a Photoaffinity Labeling (PAL) experiment.

General Experimental Protocol: PAL
  • Probe Synthesis: Synthesize a derivative of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid containing a photoreactive moiety (e.g., a diazirine) and a reporter tag (e.g., a terminal alkyne for click chemistry). It is critical to first validate that the probe retains binding affinity for the target.

  • Labeling: Treat live cells or a cell lysate with the probe. For competition experiments, a parallel sample can be pre-treated with an excess of the original, unmodified compound.

  • Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) to activate the photoreactive group and induce covalent bond formation with interacting proteins.

  • Enrichment & Identification: Lyse the cells and attach a biotin handle to the probe's alkyne tag via a click reaction. Enrich the biotinylated proteins using streptavidin-coated beads. The captured proteins are then digested (e.g., with trypsin) and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to controls (e.g., no UV, competition with parent compound) are identified as binding partners. The specific peptides containing the covalent modification can pinpoint the binding site.

Conclusion: An Integrated Strategy for Target Engagement Validation

Validating the target engagement of a novel compound like 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is not a one-size-fits-all process. The most robust strategy involves the orthogonal application of several techniques, each providing a unique piece of the puzzle.

  • Start with CETSA to confirm target engagement in the most physiologically relevant context: the living cell.

  • Follow up with SPR to obtain high-resolution kinetic data, which is invaluable for understanding the dynamics of the interaction and guiding lead optimization.

  • Use ITC to gain a deeper understanding of the thermodynamic forces driving the binding event, providing an alternative, in-solution confirmation of affinity.

  • Employ PAL when target identity needs to be definitively confirmed or when mapping the binding site is a priority.

By thoughtfully selecting and combining these powerful methodologies, researchers can build a compelling and self-validating data package that confirms not only if a compound binds its target, but also how it binds, providing a solid foundation for its continued development as a potential therapeutic.

References

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Zhang, Z., et al. (2023). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. MDPI. [Link]

  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Cheng, H., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • Li, P., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer. [Link]

  • Quartinello, F., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. [Link]

  • Zhang, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC - NIH. [Link]

  • The Good Scents Company. (n.d.). 5-methyl-2-furan carboxylic acid. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Yuan, H., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Dubinsky, L., et al. (2020). Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Macmillan Group. (2023). μMap Photoproximity Labeling Enables Small Molecule Binding Site Mapping. Macmillan Group Princeton. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Luo, Y., & Chen, Y. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ResearchGate. [Link]

  • Burton, N. R., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Luo, Y., & Chen, Y. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • Le, T., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC - NIH. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Burton, N. R., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. [Link]

  • JoVE. (2024, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands [Video]. YouTube. [Link]

  • Reichert Technologies. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-furoic acid. Retrieved from [Link]

  • JoVE. (2022, May 27). Live-cell Photoaffinity Labeling:Binding Proteins (Native Environment) [Video]. YouTube. [Link]

  • PubChem. (n.d.). 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.